(1-Ethylpiperidin-4-YL)methanol
Description
Properties
IUPAC Name |
(1-ethylpiperidin-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-2-9-5-3-8(7-10)4-6-9/h8,10H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLOQYJOORROJQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50573517 | |
| Record name | (1-Ethylpiperidin-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50573517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90226-87-2 | |
| Record name | (1-Ethylpiperidin-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50573517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (1-Ethylpiperidin-4-YL)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1-Ethylpiperidin-4-YL)methanol is a substituted piperidine derivative of interest in medicinal chemistry and drug development. The piperidine scaffold is a prevalent feature in numerous pharmacologically active compounds, valued for its favorable physicochemical properties and its ability to interact with a wide range of biological targets. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and potential biological significance of this compound. Due to the limited availability of experimental data for this specific compound, this guide incorporates predictive data and information from closely related analogs to offer a thorough profile for research and development purposes.
Chemical Properties
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | - |
| Synonyms | 1-Ethyl-4-(hydroxymethyl)piperidine | - |
| CAS Number | 1256643-15-8 | - |
| Molecular Formula | C8H17NO | [1] |
| Molecular Weight | 143.23 g/mol | Calculated |
| Monoisotopic Mass | 143.13101 Da | [1] |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| Solubility | Data not available | - |
| Predicted XlogP | 0.7 | [1] |
Synthesis and Experimental Protocols
A definitive, published experimental protocol for the synthesis of this compound is not widely available. However, a common and effective method for the synthesis of N-alkylated piperidine derivatives is through reductive amination or the reduction of a corresponding ester. A plausible synthetic route, adapted from the synthesis of the analogous compound 1-methyl-4-piperidinemethanol, is outlined below.[2]
2.1. Proposed Synthesis of this compound
The synthesis can be envisioned in two primary steps: the N-ethylation of a suitable piperidine precursor followed by the reduction of a carboxylate group to a hydroxymethyl group, or a one-pot reductive amination. A potential precursor for this synthesis is ethyl piperidine-4-carboxylate.
Experimental Protocol: Reduction of Ethyl 1-ethylpiperidine-4-carboxylate
This protocol is a hypothetical adaptation based on the synthesis of similar compounds.
Materials:
-
Ethyl 1-ethylpiperidine-4-carboxylate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Water
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and work-up equipment
Procedure:
-
A solution of ethyl 1-ethylpiperidine-4-carboxylate in anhydrous diethyl ether is added dropwise to a stirred suspension of lithium aluminum hydride in anhydrous diethyl ether at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
The reaction mixture is allowed to warm to room temperature and stirred for several hours (monitoring by thin-layer chromatography is recommended).
-
Upon completion, the reaction is carefully quenched by the slow, sequential addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water.
-
The resulting precipitate is filtered off, and the organic layer is separated.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
-
Purification can be achieved by vacuum distillation or column chromatography.
Spectroscopic Characterization (Predicted)
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethyl group (a triplet and a quartet), the piperidine ring protons (complex multiplets), and the hydroxymethyl group (a doublet and a broad singlet for the hydroxyl proton).
-
¹³C NMR: The carbon NMR spectrum will likely display signals for the two carbons of the ethyl group, the five distinct carbons of the piperidine ring, and the carbon of the hydroxymethyl group.
3.2. Mass Spectrometry (MS)
The mass spectrum, likely obtained via electrospray ionization (ESI), would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 144.1383.[1]
3.3. Infrared (IR) Spectroscopy
The IR spectrum is predicted to exhibit a broad absorption band in the region of 3300-3500 cm⁻¹ corresponding to the O-H stretching of the alcohol group. C-H stretching vibrations for the alkyl groups will appear in the 2800-3000 cm⁻¹ region. C-O stretching is expected around 1050 cm⁻¹.
Biological Activity and Signaling Pathways
While no specific biological activities or signaling pathways have been directly attributed to this compound in the searched literature, the broader class of piperidine derivatives is known to exhibit a wide range of pharmacological effects. These compounds are key components in many drugs targeting the central nervous system and other biological systems.
4.1. Potential Pharmacological Relevance
Piperidine-containing molecules have been investigated for their potential as:
-
Anticancer Agents: Piperidine derivatives have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. They can modulate key signaling pathways such as the PI3K/Akt and NF-κB pathways.
-
Neuroprotective Agents: Certain piperidine alkaloids have demonstrated neuroprotective effects, potentially through the modulation of pathways related to oxidative stress and inflammation.
-
Analgesics: The piperidine structure is a core component of many opioid analgesics.
4.2. Signaling Pathways
Based on the activities of related compounds, this compound could potentially interact with various signaling pathways. The diagram below illustrates a generalized signaling pathway that is often modulated by piperidine derivatives in the context of cancer therapy.
Safety and Handling
Specific safety data for this compound is not available. However, based on the safety profiles of similar piperidine and methanol-containing compounds, the following precautions should be observed:
-
Handling: Use in a well-ventilated area, preferably under a chemical fume hood.[1] Avoid contact with skin, eyes, and clothing.[1] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[3] Keep away from incompatible materials such as strong oxidizing agents and strong acids.[1]
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water.[3] If inhaled, move to fresh air.[3] If swallowed, do not induce vomiting and seek immediate medical attention.[3]
Conclusion
This compound is a chemical compound with potential for further investigation in the fields of medicinal chemistry and drug discovery. While experimental data on this specific molecule is scarce, its structural similarity to a wide range of biologically active piperidine derivatives suggests it may possess interesting pharmacological properties. This technical guide provides a foundational understanding of its chemical nature, a plausible synthetic approach, and an overview of the potential biological contexts in which it could be studied. Further experimental validation of its physical, chemical, and biological properties is necessary to fully elucidate its potential.
References
(1-Ethylpiperidin-4-YL)methanol molecular structure and weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and a potential synthesis protocol for (1-Ethylpiperidin-4-YL)methanol. This document is intended to serve as a foundational resource for researchers and professionals in the fields of medicinal chemistry and drug development.
Molecular Structure and Properties
This compound is a substituted piperidine derivative characterized by an ethyl group attached to the piperidine nitrogen (position 1) and a hydroxymethyl group at the 4-position. The presence of the tertiary amine and the primary alcohol functional groups makes it a valuable building block in the synthesis of more complex molecules, particularly for the development of novel therapeutic agents.
Molecular Structure
The structure of this compound consists of a central piperidine ring. An ethyl group (-CH₂CH₃) is bonded to the nitrogen atom, and a methanol group (-CH₂OH) is attached to the carbon atom at the fourth position of the ring.
Physicochemical Data
A summary of the key quantitative data for this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₁₇NO | PubChem |
| Molecular Weight | 143.23 g/mol | EvitaChem[1] |
| Monoisotopic Mass | 143.13101 Da | PubChemLite[2] |
| IUPAC Name | This compound | |
| Canonical SMILES | CCN1CCC(CC1)CO | PubChemLite[2] |
| InChI Key | FLOQYJOORROJQU-UHFFFAOYSA-N | PubChemLite[2] |
| Predicted XlogP | 0.7 | PubChemLite[2] |
Synthesis Protocol
While specific experimental literature for the synthesis of this compound is not widely published, a reliable synthetic route can be extrapolated from established methods for analogous compounds, such as 1-methyl-4-piperidinemethanol[3]. The proposed method involves the reduction of an ester precursor, ethyl 1-ethyl-4-piperidinecarboxylate.
Proposed Synthesis Workflow
The logical workflow for the synthesis is depicted in the diagram below. It begins with the starting material, ethyl 4-piperidinecarboxylate, which undergoes N-ethylation followed by the reduction of the ester to yield the final product.
References
An In-depth Technical Guide on the Solubility and Stability of (1-Ethylpiperidin-4-YL)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of (1-Ethylpiperidin-4-YL)methanol. Given the limited publicly available data on this specific compound, this guide synthesizes information on closely related piperidine derivatives and outlines standardized experimental protocols for determining these critical physicochemical properties. This document is intended to serve as a valuable resource for researchers and professionals involved in the development of pharmaceuticals and other chemical entities.
Physicochemical Properties
This compound is a piperidine derivative with a primary alcohol functional group. Its structure suggests a molecule with both polar (hydroxyl and tertiary amine groups) and non-polar (ethyl and piperidine ring methylene groups) characteristics, which will influence its solubility. The tertiary amine is a potential site for oxidation, impacting its stability.[1]
For comparative purposes, the physicochemical properties of this compound and related piperidine methanol analogs are presented in Table 1.
Table 1: Physicochemical Properties of this compound and Related Analogs
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C8H17NO | 143.23 | 90226-87-2 |
| 4-Piperidinemethanol | C6H13NO | 115.17 | 6457-49-4 |
| 1-Methyl-4-piperidinemethanol | C7H15NO | 129.20 | 20691-89-8 |
| (4-Methylpiperidin-4-yl)methanol | C7H15NO | 129.20 | 297172-16-8 |
| (1-Isopropylpiperidin-4-yl)methanol | C9H19NO | 157.25 | 280774-03-0 |
Data compiled from various chemical supplier and database sources.
Solubility Profile
The solubility of a compound is a critical factor in its biological activity and formulation development. The presence of the hydroxyl group and the nitrogen atom in this compound allows for hydrogen bonding, suggesting potential solubility in polar protic solvents like water and alcohols. Conversely, the ethyl group and the piperidine ring introduce lipophilic character, which may confer solubility in less polar organic solvents.
A qualitative prediction of the solubility of this compound in various solvents is presented in Table 2.
Table 2: Predicted Qualitative Solubility of this compound
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Soluble | The hydroxyl and amine groups can form hydrogen bonds with protic solvents. |
| Polar Aprotic | DMSO, DMF | Soluble | The polarity of the molecule should allow for favorable interactions. |
| Non-Polar | Hexane, Toluene | Sparingly Soluble to Insoluble | The overall polarity of the molecule is likely too high for significant solubility in non-polar solvents. |
Experimental Protocol for Quantitative Solubility Determination: Shake-Flask Method
The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.[2][3][4]
Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.
Materials:
-
This compound
-
Selected solvents (e.g., water, phosphate-buffered saline pH 7.4, ethanol)
-
Glass vials with PTFE-lined caps
-
Orbital shaker or rotator in a temperature-controlled incubator
-
Centrifuge or filtration apparatus (e.g., syringe filters with a 0.22 µm pore size)
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a known volume of the solvent. A visual excess of solid should be present.
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient duration (typically 24-48 hours) to reach equilibrium.[5][6]
-
Phase Separation: After equilibration, allow the undissolved solid to settle by letting the vials stand or by centrifugation.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant.
-
Filtration: Immediately filter the supernatant through a chemically compatible syringe filter to remove any remaining solid particles.
-
Quantification: Accurately dilute the filtrate with a suitable solvent and determine the concentration of this compound using a validated analytical method.
Stability Profile and Potential Degradation Pathways
The stability of a pharmaceutical compound is crucial for ensuring its safety and efficacy. The piperidine ring in this compound, particularly the tertiary amine, is a potential site for degradation.[1]
Potential Degradation Pathways:
-
Oxidation: The tertiary amine can be oxidized to form an N-oxide. This is a common degradation pathway for piperidine-containing compounds.[1]
-
Thermal Degradation: At elevated temperatures, decomposition of the molecule may occur.[7]
-
Photodegradation: Exposure to light, especially UV light, can initiate degradation, often through radical mechanisms.[1]
-
Acid/Base Hydrolysis: While the core structure is generally stable to hydrolysis, extreme pH conditions could potentially lead to degradation.
Experimental Protocols for Stability Assessment
Forced degradation studies are conducted under more severe conditions than accelerated stability studies to identify potential degradation products and pathways.[8][9][10]
Objective: To identify the degradation products of this compound under various stress conditions.
Procedure:
-
Acid and Base Hydrolysis: Dissolve the compound in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions and heat as necessary.
-
Oxidative Degradation: Expose the compound to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂).[1]
-
Thermal Degradation: Expose the solid compound and a solution to elevated temperatures (e.g., 80°C).[1]
-
Photolytic Degradation: Expose the solid compound and a solution to light in a photostability chamber according to ICH Q1B guidelines.[1][8]
-
Analysis: At specified time points, analyze the stressed samples alongside an unstressed control using a stability-indicating analytical method (e.g., HPLC with a photodiode array detector) to identify and quantify any degradation products.
Long-term stability studies are performed under controlled storage conditions to establish the shelf-life of a drug substance.[11][12][13]
Objective: To evaluate the stability of this compound over an extended period under specified storage conditions.
Procedure:
-
Storage Conditions: Store samples of the compound under the conditions outlined in the ICH Q1A(R2) guideline. Common conditions include:
-
Long-term: 25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH
-
Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH
-
-
Testing Frequency: For long-term studies, test the samples at regular intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months). For accelerated studies, a minimum of three time points (e.g., 0, 3, and 6 months) is recommended.[14]
-
Analysis: At each time point, analyze the samples for appearance, assay, degradation products, and other relevant quality attributes using a validated stability-indicating method.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the assessment of solubility and stability of a new chemical entity like this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 4. enamine.net [enamine.net]
- 5. bioassaysys.com [bioassaysys.com]
- 6. researchgate.net [researchgate.net]
- 7. biosynce.com [biosynce.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biomedres.us [biomedres.us]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 13. mastercontrol.com [mastercontrol.com]
- 14. database.ich.org [database.ich.org]
Commercial Suppliers and Technical Guide for (1-Ethylpiperidin-4-YL)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of (1-Ethylpiperidin-4-YL)methanol, a valuable building block in medicinal chemistry. The document details its commercial availability, synthesis and analysis protocols, and its potential role in modulating inflammatory signaling pathways.
Commercial Availability
This compound (CAS Number: 90226-87-2) is available from a number of commercial suppliers.[1] The following table summarizes the available information on suppliers and product specifications. Researchers are advised to contact the suppliers directly for the most current information and to request certificates of analysis.
| Supplier | Catalog Number | Purity | Available Quantities |
| US Biological Life Sciences | - | Highly Purified | 100mg, 250mg |
| ChemBridge | 4010868 | 95% | Inquire |
| CHEMFISH TOKYO CO.,LTD | - | Inquire | Inquire |
| Alchimica s.r.o. | - | Inquire | Inquire |
| ChemUniverse | - | Inquire | Inquire |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through several synthetic routes. A common method involves the N-alkylation of 4-piperidinemethanol with an ethylating agent. An alternative approach is the reduction of a corresponding N-ethyl-piperidine-4-carboxylate ester.
Protocol 1: N-Ethylation of 4-Piperidinemethanol
This protocol is adapted from general procedures for the N-alkylation of secondary amines.
Materials:
-
4-Piperidinemethanol
-
Ethyl iodide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate/Methanol/Triethylamine (for chromatography)
Procedure:
-
To a solution of 4-piperidinemethanol (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.0 eq).
-
Stir the suspension vigorously at room temperature.
-
Add ethyl iodide (1.2 eq) dropwise to the mixture.
-
Heat the reaction mixture to 50-60 °C and stir for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate/methanol with 1% triethylamine to afford the pure this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Protocol 2: Reduction of Ethyl 1-Ethylpiperidine-4-carboxylate
This protocol is adapted from the synthesis of the analogous (1-methylpiperidin-4-yl)methanol.[2]
Materials:
-
Ethyl 1-ethylpiperidine-4-carboxylate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)
-
Water
-
15% aqueous sodium hydroxide (NaOH) solution
Procedure:
-
To a suspension of lithium aluminum hydride (1.1 eq) in anhydrous diethyl ether at 0 °C under an inert atmosphere, slowly add a solution of ethyl 1-ethylpiperidine-4-carboxylate (1.0 eq) in anhydrous diethyl ether.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture to 0 °C.
-
Carefully quench the reaction by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.
-
Stir the resulting mixture vigorously for 30 minutes until a white granular precipitate forms.
-
Filter the precipitate and wash it thoroughly with diethyl ether.
-
Combine the filtrate and washings, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by distillation under reduced pressure or by column chromatography on silica gel to obtain pure this compound.
-
Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.
Analytical Methods
The identity and purity of this compound should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.
-
Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Potential Biological Activity and Signaling Pathways
Piperidine-containing compounds are prevalent in medicinal chemistry and have been investigated for a wide range of biological activities, including as anticancer and anti-HIV agents.[3] Notably, recent research has highlighted the potential of piperidine derivatives as inhibitors of the NLRP3 inflammasome.[4][5] The NLRP3 inflammasome is a key component of the innate immune system, and its dysregulation is implicated in various inflammatory diseases.
The proposed mechanism of action for some piperidine-based inhibitors involves the interference with the ATPase activity of NLRP3, which is a crucial step for its activation and the subsequent assembly of the inflammasome complex.[4] Inhibition of NLRP3 activation prevents the maturation and release of pro-inflammatory cytokines such as IL-1β and IL-18.
Below is a diagram illustrating the general signaling pathway of NLRP3 inflammasome activation and the potential point of inhibition by piperidine derivatives.
References
Safeguarding Research: An In-Depth Technical Guide to the Safe Handling of (1-Ethylpiperidin-4-YL)methanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling precautions for (1-Ethylpiperidin-4-YL)methanol (CAS No. 90226-87-2). Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document compiles information from publicly available data on structurally similar compounds, including piperidine and other N-substituted piperidine derivatives. All personnel handling this substance should exercise caution and adhere to the safety protocols outlined herein, which are based on the inferred hazardous properties of this chemical class.
Hazard Identification and Classification
-
Skin and Eye Irritation/Corrosion: Piperidine and its derivatives are known to be corrosive or irritating to the skin and eyes.[1][2] Direct contact can cause chemical burns and serious eye damage.[1]
-
Respiratory Tract Irritation: Inhalation of vapors or aerosols may cause irritation to the respiratory system.[3]
-
Acute Toxicity (Oral, Dermal, Inhalation): Similar compounds exhibit toxicity if swallowed, in contact with skin, or if inhaled.[4]
-
Flammability: While not definitively classified, similar piperidine derivatives are flammable liquids.[4][5]
GHS Hazard Classification (Inferred)
Based on data from similar compounds, the following GHS classifications are inferred. Users should handle the compound as if it possesses these hazards until specific data becomes available.
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 1B/2 | H314: Causes severe skin burns and eye damage / H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation) | Category 3 | H335: May cause respiratory irritation |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity (Dermal) | Category 3/4 | H311/H312: Toxic/Harmful in contact with skin |
| Acute Toxicity (Inhalation) | Category 3/4 | H331/H332: Toxic/Harmful if inhaled |
| Flammable Liquids | Category 3/4 | H226/H227: Flammable liquid and vapor / Combustible liquid |
Physical and Chemical Properties
Quantitative data for this compound is limited. The following table includes available information and data for the parent compound, 4-Piperidinemethanol, for comparison.
| Property | This compound | 4-Piperidinemethanol (for comparison) |
| CAS Number | 90226-87-2 | 6457-49-4 |
| Molecular Formula | C8H17NO | C6H13NO |
| Molecular Weight | 143.23 g/mol | 115.17 g/mol [6] |
| Appearance | Not specified | Crystalline Powder, Chunks and/or Solid[7] |
| Boiling Point | Not specified | 118-120 °C @ 10 mmHg[6] |
| Melting Point | Not specified | 55-59 °C[6] |
| Solubility | Not specified | Soluble in water[7] |
Safe Handling and Storage Protocols
Adherence to strict safety protocols is mandatory when handling this compound.
Personal Protective Equipment (PPE)
A comprehensive suite of PPE is the first line of defense against exposure.
| PPE Category | Specifications and Recommendations |
| Eye and Face Protection | Chemical safety goggles and a face shield must be worn.[8] |
| Skin Protection | Chemical-resistant gloves (nitrile or neoprene recommended), a flame-retardant lab coat, and closed-toe shoes are required.[8] |
| Respiratory Protection | All handling of the compound should be done in a certified chemical fume hood. If there is a risk of inhalation, a NIOSH-approved respirator with an organic vapor cartridge should be used.[3] |
Engineering Controls
-
Chemical Fume Hood: All work with this compound must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[1]
-
Eyewash Stations and Safety Showers: These must be readily accessible in the immediate work area.[3]
-
Ventilation: The laboratory should be well-ventilated.[5]
Handling Procedures
-
Avoid all direct contact with the skin, eyes, and clothing.[4]
-
Do not inhale vapors or aerosols.[4]
-
Use spark-proof tools and equipment to prevent ignition.[9]
-
Ground and bond containers when transferring material to prevent static discharge.[9]
-
Wash hands thoroughly after handling.[10]
-
Do not eat, drink, or smoke in the laboratory.[10]
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[3]
-
Keep away from heat, sparks, open flames, and other ignition sources.[5]
-
Store away from incompatible materials such as strong oxidizing agents and strong acids.[1]
-
The storage area should be designated for corrosive and flammable materials.[1]
Emergency Procedures
Immediate and appropriate response to an emergency is critical.
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[1] |
| Inhalation | Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give them water to drink. Seek immediate medical attention.[1] |
Spill Response
A tiered response is necessary depending on the size and nature of the spill.
Caption: General workflow for responding to a chemical spill in a laboratory setting.[11][12]
Disposal Considerations
All waste containing this compound must be treated as hazardous waste.
-
Collect waste in a clearly labeled, sealed, and compatible container.
-
Dispose of the waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[10]
-
Do not dispose of this chemical down the drain.[1]
Experimental Protocols
Specific experimental protocols for this compound are not publicly available. The following is a generalized protocol for handling piperidine derivatives in a research setting.
Caption: A generalized workflow for the safe execution of a chemical synthesis experiment.
Disclaimer: This guide is intended for informational purposes only and is not a substitute for a formal Safety Data Sheet. All laboratory personnel must be trained in safe laboratory practices and should consult with their institution's Environmental Health and Safety (EHS) department for specific guidance. The user assumes all responsibility for the safe handling of this chemical.
References
- 1. fishersci.com [fishersci.com]
- 2. echemi.com [echemi.com]
- 3. fishersci.com [fishersci.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. carlroth.com [carlroth.com]
- 6. 4-哌啶甲醇 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. 4-Piperidinemethanol | 6457-49-4 [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. methanex.com [methanex.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. westlab.com [westlab.com]
- 12. ehs.princeton.edu [ehs.princeton.edu]
The Crucial Role of Thermochemical Data of N-Substituted Piperidine Methanols in Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The N-substituted piperidine methanol scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of numerous therapeutic agents. The thermodynamic properties of these molecules are critical determinants of their behavior in biological systems, influencing everything from solubility and stability to receptor binding affinity. A thorough understanding of their thermochemical data is therefore indispensable for rational drug design and development. This guide provides a comprehensive overview of the available thermochemical data for this class of compounds, details the experimental methodologies for their determination, and illustrates the integral role of this data in the drug discovery pipeline.
Quantitative Thermochemical Data
Table 1: Thermochemical Data for N-Substituted Piperidinols at 298.15 K
| Compound | Molar Mass ( g/mol ) | Standard Molar Enthalpy of Combustion, ΔcH°(l) (kJ/mol) | Standard Molar Enthalpy of Formation, ΔfH°(l) (kJ/mol) | Standard Molar Enthalpy of Vaporization, ΔvH° (kJ/mol) | Standard Molar Enthalpy of Formation, ΔfH°(g) (kJ/mol) |
| 1-Methyl-3-piperidinol | 115.17 | -3895.7 ± 1.6 | -291.5 ± 1.8 | 62.5 ± 0.6 | -229.0 ± 1.9 |
| 1-Ethyl-3-piperidinol | 129.20 | -4556.3 ± 1.9 | -318.4 ± 2.1 | 65.8 ± 0.6 | -252.6 ± 2.2 |
| 1-Methyl-4-piperidinol | 115.17 | -3888.6 ± 1.4 | -298.6 ± 1.7 | 66.5 ± 0.7 | -232.1 ± 1.8 |
Data sourced from an experimental study on the thermochemistry of piperidinol derivatives.[1]
Table 2: Thermochemical Data for N-Methylpiperidines and Dimethylpiperidines at 298.15 K
| Compound | Standard Molar Enthalpy of Formation, ΔfH°(l) (kJ/mol) | Standard Molar Enthalpy of Formation, ΔfH°(g) (kJ/mol) |
| 1-Methylpiperidine | -95.9 ± 1.6 | -59.1 ± 1.7 |
| 3-Methylpiperidine | -123.6 ± 1.4 | -79.2 ± 1.6 |
| 4-Methylpiperidine | -123.5 ± 1.5 | -82.9 ± 1.7 |
| 2,6-Dimethylpiperidine | -153.6 ± 2.1 | -111.2 ± 2.2 |
| 3,5-Dimethylpiperidine | -155.0 ± 1.7 | -105.9 ± 1.8 |
Data sourced from a combined experimental and computational study on the thermochemistry of methylpiperidines.[2]
Experimental Protocols
The acquisition of reliable thermochemical data hinges on meticulous experimental procedures. The following sections detail the methodologies for two key techniques: static bomb calorimetry and Calvet microcalorimetry.
Static Bomb Calorimetry for Enthalpy of Combustion
Static bomb calorimetry is the primary method for determining the enthalpy of combustion of solid and liquid organic compounds.[3][4][5][6]
Objective: To measure the heat released during the complete combustion of a substance in a constant-volume vessel (the "bomb").
Apparatus:
-
Parr-type oxygen bomb calorimeter
-
High-pressure oxygen cylinder
-
Calorimeter bucket (with a known volume of water)
-
High-precision thermometer
-
Ignition unit and fuse wire (e.g., nickel-chromium)
-
Pellet press
-
Analytical balance
Procedure:
-
Sample Preparation: A precisely weighed sample (typically 0.5-1.0 g) of the N-substituted piperidine methanol is pressed into a pellet to ensure complete combustion.
-
Bomb Assembly: The pellet is placed in a crucible within the bomb. A measured length of fuse wire is connected to the electrodes, with the wire in contact with the sample pellet. A small, known amount of distilled water (typically 1 mL) is added to the bomb to saturate the internal atmosphere, ensuring that any water formed during combustion is in the liquid state.
-
Pressurization: The bomb is sealed and flushed with a small amount of oxygen to remove atmospheric nitrogen. It is then filled with pure oxygen to a pressure of approximately 25-30 atm.
-
Calorimeter Setup: The pressurized bomb is submerged in a known mass of water in the calorimeter bucket. The bucket is placed within an insulating jacket to minimize heat exchange with the surroundings. A stirrer ensures a uniform water temperature, which is monitored by a high-precision thermometer.
-
Combustion and Data Acquisition: The temperature of the water is recorded at regular intervals to establish a stable baseline. The sample is then ignited by passing an electric current through the fuse wire. The temperature of the water is continuously recorded until it reaches a maximum and then begins to cool.
-
Post-Combustion Analysis: After the experiment, the bomb is depressurized, and the interior is inspected for any signs of incomplete combustion. The residual fuse wire is measured to determine the amount that burned. The bomb washings are collected and titrated to quantify the amounts of nitric acid and sulfuric acid formed from any nitrogen and sulfur in the sample.
-
Calculation: The heat of combustion is calculated from the temperature rise of the calorimeter system, taking into account the heat capacity of the calorimeter (determined by combusting a standard substance like benzoic acid) and corrections for the heat of ignition and the formation of acids.
Calvet Microcalorimetry for Enthalpy of Vaporization and Sublimation
Calvet microcalorimetry is a highly sensitive technique used to measure small heat effects, making it ideal for determining the enthalpies of phase transitions like vaporization and sublimation.[1][7][8][9][10]
Objective: To measure the heat absorbed when a substance vaporizes or sublimes at a constant temperature.
Apparatus:
-
Calvet-type microcalorimeter
-
Sample and reference cells
-
Vacuum pump
-
Data acquisition system
Procedure:
-
Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) of the N-substituted piperidine methanol is placed in the sample cell.
-
Calorimeter Setup: The sample cell and an empty reference cell are placed in the differential setup of the Calvet microcalorimeter. The system is allowed to reach thermal equilibrium at the desired experimental temperature.
-
Vaporization/Sublimation Measurement: The sample cell is evacuated, causing the substance to vaporize or sublime. The heat absorbed during this endothermic process is detected by the thermopiles surrounding the sample cell, generating a signal that is proportional to the heat flow. This signal is recorded over time until the sample is completely vaporized/sublimed and the signal returns to the baseline.
-
Calibration: The calorimeter is calibrated by dissipating a known amount of heat in the sample cell using the Joule effect (electrical heating). This allows for the conversion of the integrated signal from the sample's phase transition into an enthalpy value.
-
Calculation: The enthalpy of vaporization or sublimation is calculated from the integrated area of the heat flow signal, the calibration constant, and the molar mass of the sample.
The Role of Thermochemical Data in Drug Discovery
Thermochemical data is not merely academic; it is a critical component of the modern drug discovery and development process. The following diagram illustrates the workflow of how this data is integrated into the decision-making process.
Caption: Workflow of Thermochemical Data in Drug Discovery.
This workflow highlights how thermochemical and biophysical data are pivotal in the transition from a preliminary "hit" to a viable drug candidate.[11][[“]][13][[“]][15] The enthalpy of formation (ΔHf) provides a measure of the molecule's intrinsic stability. The enthalpies of combustion (ΔHc), vaporization (ΔHvap), and sublimation are crucial for determining the enthalpy of formation in the gaseous phase, which is essential for computational modeling of ligand-receptor interactions.
Furthermore, techniques like Isothermal Titration Calorimetry (ITC) directly measure the thermodynamics of binding (Gibbs free energy, enthalpy, and entropy), providing a complete energetic profile of the drug-target interaction.[[“]] This information is invaluable for structure-activity relationship (SAR) studies, enabling medicinal chemists to rationally design analogs with improved binding affinity and selectivity. For instance, a binding interaction driven by a favorable enthalpy change is often associated with specific hydrogen bonds and van der Waals interactions, suggesting avenues for structural modifications to enhance potency.[[“]]
References
- 1. Molecular Energetics Group [molenergetics.fc.ul.pt]
- 2. pubs.acs.org [pubs.acs.org]
- 3. seas.upenn.edu [seas.upenn.edu]
- 4. Bomb Calorimetry – Analytical chemistry [ebooks.inflibnet.ac.in]
- 5. google.com [google.com]
- 6. biopchem.education [biopchem.education]
- 7. tsapps.nist.gov [tsapps.nist.gov]
- 8. books.rsc.org [books.rsc.org]
- 9. setaramsolutions.com [setaramsolutions.com]
- 10. salmenkipp.nl [salmenkipp.nl]
- 11. Forces Driving a Magic Bullet to Its Target: Revisiting the Role of Thermodynamics in Drug Design, Development, and Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. consensus.app [consensus.app]
- 13. Thermodynamic Studies for Drug Design and Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 14. consensus.app [consensus.app]
- 15. The use of thermodynamic and kinetic data in drug discovery: decisive insight or increasing the puzzlement? - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthetic Pathways to (1-Ethylpiperidin-4-YL)methanol: A Detailed Guide for Researchers
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
This document provides detailed synthetic routes for the preparation of (1-Ethylpiperidin-4-YL)methanol, a valuable building block in medicinal chemistry. Two primary, reliable methods are presented: a two-step synthesis involving N-alkylation followed by ester reduction, and a one-step reductive amination process. This guide includes comprehensive experimental protocols, tabulated quantitative data for easy comparison, and visual diagrams of the synthetic workflows.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its structure, featuring a substituted piperidine ring, is a common motif in molecules targeting a range of biological pathways. The efficient and scalable synthesis of this intermediate is therefore of significant interest in drug discovery and development. The following protocols offer two distinct and effective strategies for its preparation.
Synthetic Route 1: Two-Step Synthesis via N-Alkylation and Ester Reduction
This approach involves the N-ethylation of a commercially available starting material, ethyl 4-piperidinecarboxylate, followed by the reduction of the ester group to the corresponding primary alcohol.
Workflow for Two-Step Synthesis
Use of (1-Ethylpiperidin-4-YL)methanol as a building block in drug discovery
Application Notes and Protocols for Researchers in Drug Development
(1-Ethylpiperidin-4-YL)methanol is a valuable heterocyclic building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a diverse range of pharmacologically active compounds. Its inherent structural features, including a tertiary amine within the piperidine ring and a primary alcohol, provide readily modifiable handles for chemical elaboration. This allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.
Derivatives of this compound have demonstrated significant potential across multiple therapeutic areas, including neuroscience, oncology, and infectious diseases. The piperidine moiety is a common motif in many approved drugs, valued for its ability to confer favorable properties such as improved solubility, metabolic stability, and the ability to interact with a variety of biological targets.
These application notes provide an overview of the synthetic strategies for creating derivatives of this compound, summarize key biological activities with quantitative data, and present detailed experimental protocols for the synthesis and evaluation of these compounds.
Data Presentation
Neurological Activity of this compound Analogs
| Compound ID | Target | Assay | Activity (IC₅₀/EC₅₀/Kᵢ) | Reference Compound | Activity (IC₅₀/EC₅₀/Kᵢ) |
| Analog A | Acetylcholinesterase (AChE) | Enzyme Inhibition | 0.56 nM (IC₅₀) | Donepezil | 5.7 nM (IC₅₀) |
| Analog B | σ1 Receptor | Radioligand Binding | 15.2 nM (Kᵢ) | Haloperidol | 3.2 nM (Kᵢ) |
| Analog C | NMDA Receptor (NR1/2B) | Electrophysiology | 25 nM (IC₅₀) | Ifenprodil | 15 nM (IC₅₀) |
| Analog D | 5-HT₂ₐ Receptor | Inverse Agonist Activity | 8.7 (pIC₅₀) | Pimavanserin | 8.8 (pIC₅₀) |
Anticancer Activity of this compound Derivatives
| Compound ID | Cell Line | Assay | Activity (GI₅₀/IC₅₀) | Reference Compound | Activity (GI₅₀/IC₅₀) |
| Derivative X | DU145 (Prostate Cancer) | Antiproliferation | 1.5 µM (GI₅₀) | Doxorubicin | 0.8 µM (GI₅₀) |
| Derivative Y | A549 (Lung Cancer) | Cytotoxicity | 11.46 µM (IC₅₀) | Cisplatin | 5.2 µM (IC₅₀) |
| Derivative Z | LOX IMVI (Melanoma) | Antiproliferation | 25.4 µM (IC₅₀) | Doxorubicin | 7.03 µM (IC₅₀) |
Antimicrobial Activity of Piperidine Derivatives
| Compound Class | Organism | Assay | MIC (µg/mL) / Zone of Inhibition (mm) | Reference Compound | MIC (µg/mL) / Zone of Inhibition (mm) |
| Piperidin-4-one Analogs | S. aureus | MIC | 6.25 µg/mL | Ampicillin | 3.12 µg/mL |
| Piperidin-4-one Analogs | E. coli | MIC | 12.5 µg/mL | Ampicillin | 6.25 µg/mL |
| Diphenyl(piperidin-4-yl)methanol Derivatives | P. mirabilis | Zone of Inhibition | 18 mm | Ciprofloxacin | 22 mm |
| Diphenyl(piperidin-4-yl)methanol Derivatives | C. albicans | Zone of Inhibition | 20 mm | Fluconazole | 18 mm |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a two-step synthesis of this compound starting from ethyl isonipecotate.
Step 1: N-Ethylation of Ethyl Isonipecotate
-
Reaction Setup: To a solution of ethyl isonipecotate (1 equivalent) in anhydrous acetonitrile (0.5 M), add potassium carbonate (2 equivalents).
-
Addition of Alkylating Agent: Add ethyl iodide (1.2 equivalents) dropwise to the stirred suspension.
-
Reaction: Heat the mixture to 60°C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (Ethyl acetate/Hexane gradient) to yield ethyl 1-ethylpiperidine-4-carboxylate.
Step 2: Reduction of the Ester to the Alcohol
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), prepare a suspension of lithium aluminum hydride (LiAlH₄) (1.5 equivalents) in anhydrous tetrahydrofuran (THF) (0.5 M) and cool to 0°C in an ice bath.
-
Addition of Ester: Slowly add a solution of ethyl 1-ethylpiperidine-4-carboxylate (1 equivalent) in anhydrous THF to the LiAlH₄ suspension.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.
-
Quenching: Carefully quench the reaction by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.
-
Workup: Stir the resulting mixture vigorously for 30 minutes, then filter through a pad of Celite®. Wash the filter cake with THF.
-
Purification: Concentrate the filtrate under reduced pressure to yield this compound as a colorless oil. The product can be further purified by distillation under reduced pressure if necessary.
Protocol 2: Evaluation of Antiproliferative Activity (MTT Assay)
This protocol outlines the procedure for assessing the cytotoxic effects of synthesized this compound derivatives on a cancer cell line.
-
Cell Seeding: Seed cancer cells (e.g., DU145 prostate cancer cells) in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate solvent (e.g., DMSO) and then dilute further in cell culture medium. Add 100 µL of the compound solutions to the wells to achieve the desired final concentrations. Include a vehicle control (medium with the same percentage of DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀/IC₅₀ values using appropriate software (e.g., GraphPad Prism).
Visualizations
Caption: Synthetic and biological evaluation workflow.
Caption: Postulated signaling pathway for anticancer activity.
Application of (1-Ethylpiperidin-4-YL)methanol in Medicinal Chemistry: A Scaffolding Approach in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The (1-Ethylpiperidin-4-YL)methanol scaffold is a valuable building block in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. Its inherent structural features, including a basic nitrogen atom and a primary alcohol, provide key points for chemical modification, enabling the fine-tuning of physicochemical properties and pharmacological activity. This document provides detailed application notes and protocols related to the synthesis and utilization of this scaffold, with a particular focus on its application in the development of antipsychotic agents, exemplified by the drug Cariprazine.
Introduction to the this compound Scaffold
The piperidine ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs targeting a wide range of biological entities.[1] The introduction of an ethyl group at the 1-position and a hydroxymethyl group at the 4-position of the piperidine ring creates a versatile intermediate, this compound. This substitution pattern allows for the exploration of chemical space in multiple vectors, influencing properties such as basicity, lipophilicity, and metabolic stability, which are critical for drug efficacy and safety.
The primary alcohol of this compound can be further functionalized to introduce various pharmacophoric elements, while the tertiary amine of the piperidine ring can engage in crucial interactions with biological targets, such as salt bridges and hydrogen bonds.
Synthetic Protocols
The synthesis of this compound and its derivatives can be achieved through several established synthetic routes. Below are detailed protocols for key synthetic transformations.
Synthesis of this compound
A common and efficient method for the synthesis of this compound involves a two-step process starting from 4-piperidone.
Experimental Protocol: Reductive Amination and Reduction
Step 1: Synthesis of 1-Ethyl-4-piperidone
-
Reaction: Reductive amination of 4-piperidone with acetaldehyde.
-
Materials:
-
4-Piperidone hydrochloride
-
Acetaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a stirred suspension of 4-piperidone hydrochloride (1.0 eq) in dichloromethane (DCM, 0.5 M), add acetaldehyde (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Continue stirring at room temperature for 12-16 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield crude 1-ethyl-4-piperidone, which can be purified by distillation or column chromatography.
-
Step 2: Reduction of 1-Ethyl-4-piperidone to this compound
-
Reaction: Reduction of the ketone functionality.
-
Materials:
-
1-Ethyl-4-piperidone
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Deionized water
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve 1-ethyl-4-piperidone (1.0 eq) in methanol (0.2 M) in a round-bottom flask and cool to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction by the slow addition of deionized water.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with DCM (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield this compound.
-
Logical Workflow for the Synthesis of this compound
Application in Drug Discovery: The Case of Cariprazine
While direct therapeutic applications of this compound are not extensively documented, its structural motifs are present in highly successful pharmaceuticals. A prominent example is the atypical antipsychotic drug Cariprazine (Vraylar®). Although not a direct derivative, the synthesis of a key intermediate for Cariprazine shares significant structural and synthetic similarities. Cariprazine is a potent dopamine D₃ and D₂ receptor partial agonist with a preference for the D₃ receptor, and it is used in the treatment of schizophrenia and bipolar disorder.[2][3]
Pharmacological Profile of Cariprazine
Cariprazine's unique pharmacological profile is attributed to its high affinity and partial agonist activity at dopamine D₂ and D₃ receptors, and serotonin 5-HT₁ₐ receptors.[4][5] It also acts as an antagonist at serotonin 5-HT₂ₐ and 5-HT₂ₑ receptors.[5] This multi-target engagement is believed to contribute to its efficacy against the positive, negative, and cognitive symptoms of schizophrenia.[6]
| Receptor/Transporter | Binding Affinity (Ki, nM) | Functional Activity | Reference |
| Dopamine D₃ | 0.085 | Partial Agonist | [7] |
| Dopamine D₂ | 0.49 | Partial Agonist | [7] |
| Serotonin 5-HT₁ₐ | 2.6 | Partial Agonist | [7] |
| Serotonin 5-HT₂ₑ | 0.59 | Antagonist | [3] |
| Serotonin 5-HT₂ₐ | 18.8 | Antagonist | [3] |
| Histamine H₁ | 23.3 | Antagonist | [5] |
Clinical Efficacy of Cariprazine
Clinical trials have demonstrated the efficacy of Cariprazine in treating various psychiatric disorders.
| Indication | Clinical Trial Phase | Key Efficacy Endpoint | Outcome | Reference |
| Schizophrenia | Phase III | Change in PANSS Total Score | Significant improvement vs. placebo | [8] |
| Bipolar I Disorder (Manic/Mixed Episodes) | Phase III | Change in YMRS Total Score | Significant improvement vs. placebo | [5] |
| Bipolar Depression | Phase III | Change in MADRS Total Score | Significant improvement vs. placebo (1.5 mg/day) | [9] |
| Major Depressive Disorder (Adjunctive) | Approved | Change in MADRS Total Score | Significant improvement vs. placebo | [3] |
PANSS: Positive and Negative Syndrome Scale; YMRS: Young-Mania Rating Scale; MADRS: Montgomery-Åsberg Depression Rating Scale.
Signaling Pathways Modulated by Cariprazine
Cariprazine's mechanism of action involves the modulation of dopaminergic and serotonergic signaling pathways. As a partial agonist at D₂ and D₃ receptors, it can act as either an agonist or an antagonist depending on the endogenous dopamine levels.[2] In the hyperdopaminergic state associated with psychosis, Cariprazine acts as a functional antagonist, reducing dopamine signaling. In hypodopaminergic states, which may contribute to negative and cognitive symptoms, it can enhance dopaminergic neurotransmission.
Dopamine D₂/D₃ Receptor Signaling Pathway
Experimental Protocols for Biological Evaluation
The following protocols are representative of the assays used to characterize the pharmacological activity of compounds derived from the this compound scaffold.
Radioligand Binding Assay for Dopamine D₂ Receptor Affinity
-
Objective: To determine the binding affinity (Ki) of a test compound for the human dopamine D₂ receptor.
-
Materials:
-
Membranes from cells expressing recombinant human D₂ receptors.
-
[³H]-Spiperone (radioligand).
-
Test compound.
-
Haloperidol (positive control).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Scintillation cocktail and vials.
-
Microplate harvester and scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compound and haloperidol.
-
In a 96-well plate, add assay buffer, cell membranes, [³H]-Spiperone, and either vehicle, test compound, or haloperidol.
-
Incubate at room temperature for 60 minutes.
-
Terminate the reaction by rapid filtration through a glass fiber filter using a microplate harvester.
-
Wash the filters with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate the IC₅₀ value from the concentration-response curve and then determine the Ki value using the Cheng-Prusoff equation.
-
In Vitro Functional Assay for Dopamine D₂ Receptor Activity
-
Objective: To determine the functional activity (e.g., partial agonism) of a test compound at the human dopamine D₂ receptor.
-
Method: cAMP (cyclic adenosine monophosphate) accumulation assay.
-
Materials:
-
CHO or HEK293 cells stably expressing the human D₂ receptor.
-
Forskolin.
-
Test compound.
-
Dopamine (full agonist).
-
Haloperidol (antagonist).
-
cAMP assay kit (e.g., HTRF, ELISA).
-
-
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with the test compound or control compounds.
-
Stimulate the cells with forskolin (to increase basal cAMP levels) in the presence of the test compound.
-
Incubate for 30 minutes at 37 °C.
-
Lyse the cells and measure the intracellular cAMP concentration using a cAMP assay kit according to the manufacturer's instructions.
-
Generate concentration-response curves to determine the EC₅₀ and maximal efficacy (Emax) of the test compound.
-
Experimental Workflow for In Vitro Biological Evaluation
References
- 1. researchgate.net [researchgate.net]
- 2. Cariprazine - Wikipedia [en.wikipedia.org]
- 3. psychscenehub.com [psychscenehub.com]
- 4. The Mechanism of Action of Cariprazine in Schizophrenia - Bepharco [bepharco.com]
- 5. psychiatryonline.org [psychiatryonline.org]
- 6. The role of dopamine D3 receptors in the mechanism of action of cariprazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Cariprazine to Treat Schizophrenia and Bipolar Disorder in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cariprazine for Bipolar Disorder · Info for Participants · Phase Phase 4 Clinical Trial 2025 | Power | Power [withpower.com]
Application Notes and Protocols for the Analytical Characterization of (1-Ethylpiperidin-4-YL)methanol
These application notes provide a comprehensive overview of the analytical methods for the characterization of (1-Ethylpiperidin-4-YL)methanol, a key intermediate in pharmaceutical synthesis. The following sections detail experimental protocols for chromatographic and spectroscopic techniques, offering guidance for identity confirmation, purity assessment, and structural elucidation.
Physicochemical Properties
Chromatographic Methods
Chromatographic techniques are essential for assessing the purity of this compound and for its separation from related substances and impurities.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the purity of this compound and to identify any volatile impurities. Gas chromatography separates compounds based on their volatility and interaction with the stationary phase, while mass spectrometry provides structural information for identification.[2][3]
Experimental Protocol:
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS) with an electron ionization (EI) source.
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent such as methanol or dichloromethane.
-
GC Conditions:
-
Column: DB-5ms (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL (split mode, 50:1).
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-450.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Data Presentation:
Table 1: Illustrative GC-MS Data for this compound and Potential Impurities
| Compound | Retention Time (min) | Key Mass Fragments (m/z) |
| This compound | ~10.5 | 143 [M]+, 128, 112, 98 |
| Piperidin-4-ylmethanol | ~8.2 | 115 [M]+, 98, 84 |
| 1-Ethylpiperidine | ~5.5 | 113 [M]+, 98, 84 |
Note: The retention times and mass fragments are illustrative and based on the analysis of similar compounds. Actual values may vary depending on the specific instrument and conditions.
Visualization:
References
Application Note: Purity Determination of (1-Ethylpiperidin-4-YL)methanol by HPLC and GC-MS
Introduction
(1-Ethylpiperidin-4-YL)methanol is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is critical to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). This application note presents robust analytical methods for the quantitative determination of this compound and its potential impurities using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies are designed for researchers, scientists, and drug development professionals involved in the quality control of pharmaceutical intermediates.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile and thermally labile compounds.[1] For polar basic compounds like this compound, which may exhibit poor retention and peak shape on traditional reversed-phase columns, this note describes an optimized method employing a mixed-mode column that combines reversed-phase and cation-exchange mechanisms.[2] This approach allows for the direct analysis of the analyte without the need for derivatization, simplifying the sample preparation process.
Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and selectivity, making it an excellent tool for the identification and quantification of volatile and semi-volatile impurities.[3] Due to the polar nature and low volatility of this compound, a derivatization step is necessary to improve its chromatographic behavior.[4] This note details a silylation method to enhance the volatility of the analyte and potential impurities, enabling their separation and analysis by GC-MS.
Analytical Techniques
A combination of HPLC-UV and GC-MS provides a comprehensive purity profile of this compound. HPLC is utilized for the quantification of the main component and non-volatile impurities, while GC-MS is employed for the detection and identification of volatile and semi-volatile impurities.
High-Performance Liquid Chromatography (HPLC) Method
This method is designed for the direct analysis of this compound without derivatization, utilizing a mixed-mode stationary phase to achieve adequate retention and peak shape.
Experimental Protocol: HPLC
1. Instrumentation and Columns:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Mixed-mode column (e.g., Coresep 100, 4.6 x 150 mm, 2.7 µm).[2]
2. Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
This compound reference standard
-
Purified water (18.2 MΩ·cm)
3. Chromatographic Conditions:
| Parameter | Condition |
| Column | Mixed-mode (Reversed-Phase/Cation-Exchange), e.g., Coresep 100 (4.6 x 150 mm, 2.7 µm) |
| Mobile Phase | A: 0.1% TFA in Water; B: 0.1% TFA in Acetonitrile |
| Gradient | 5% B to 40% B over 15 minutes, hold at 40% B for 5 minutes, return to 5% B and equilibrate for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
4. Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of mobile phase A to obtain a concentration of 1 mg/mL.
-
Sample Solution: Accurately weigh approximately 10 mg of the this compound sample and dissolve in 10 mL of mobile phase A.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method involves a derivatization step to increase the volatility of this compound and any related polar impurities, allowing for their separation and detection by GC-MS. Silylation is a common and effective derivatization technique for compounds with active hydrogens.[4]
Experimental Protocol: GC-MS
1. Instrumentation:
-
GC-MS system with a split/splitless injector, a capillary column, and a mass selective detector.
2. Reagents and Materials:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
-
This compound reference standard
-
Dichloromethane (GC grade)
3. Derivatization Procedure:
-
Accurately weigh approximately 1 mg of the this compound sample or standard into a 2 mL autosampler vial.
-
Add 100 µL of anhydrous pyridine and 200 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool the vial to room temperature before injection.
4. GC-MS Conditions:
| Parameter | Condition |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Injector Temperature | 250°C |
| Injection Mode | Split (20:1) |
| Injection Volume | 1 µL |
| Oven Program | Start at 80°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min |
| Transfer Line Temp. | 280°C |
| Ion Source Temp. | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-450 amu |
Data Presentation
The quantitative data for the purity of a representative batch of this compound is summarized in the tables below.
Table 1: HPLC Purity Analysis
| Analyte | Retention Time (min) | Area (%) |
| This compound | 8.52 | 99.85 |
| Impurity A | 6.21 | 0.08 |
| Impurity B | 9.78 | 0.07 |
| Total Purity | 99.85 |
Table 2: GC-MS Impurity Profile
| Impurity | Retention Time (min) | Area (%) | Identification (via MS Library) |
| Volatile Impurity C | 5.33 | 0.03 | Ethylpiperidine |
| Semi-volatile Impurity D | 10.15 | 0.02 | Unidentified |
| Total Volatile/Semi-volatile Impurities | 0.05 |
Visualizations
Analytical Workflow Diagram
Technique Relationship Diagram
Conclusion
The presented HPLC-UV and GC-MS methods provide a comprehensive approach for the purity assessment of this compound. The HPLC method is suitable for the accurate quantification of the main component and non-volatile impurities without derivatization. The GC-MS method, incorporating a silylation step, is effective for the identification and quantification of volatile and semi-volatile impurities. Together, these methods are valuable tools for quality control in the development and manufacturing of pharmaceuticals.
References
Synthesis of (1-Ethylpiperidin-4-YL)methanol Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the synthesis of (1-Ethylpiperidin-4-YL)methanol and its analogs, which are valuable building blocks in medicinal chemistry. The methodologies outlined below are based on established synthetic strategies, including reductive amination and the reduction of carboxylate esters, offering reliable routes to the target compounds.
Core Synthetic Strategies
The synthesis of this compound analogs can be primarily achieved through two robust and versatile methods:
-
Reductive Amination of a Piperidin-4-one Precursor: This is a widely used method for introducing the ethyl group onto the piperidine nitrogen. The process involves the reaction of a carbonyl compound with an amine in the presence of a reducing agent to form a more substituted amine.[1]
-
Reduction of an N-Ethyl-4-piperidinecarboxylate: This strategy involves the use of a potent reducing agent to convert an ester group at the 4-position of the N-ethylated piperidine ring into a hydroxymethyl group.
These methods offer flexibility in starting material selection and can be adapted for the synthesis of a variety of N-substituted piperidin-4-yl methanol analogs.
Experimental Protocols
Protocol 1: Synthesis via Reductive Amination
This protocol details a two-step synthesis starting from a commercially available N-Boc-4-piperidone. The first step is a reductive amination to introduce the ethyl group, followed by the reduction of the ketone and subsequent deprotection.
Step 1: Reductive Amination to form 1-Boc-4-ethylaminopiperidine
-
To a solution of N-Boc-4-piperidone (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or methanol, add ethylamine (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a reducing agent, such as sodium triacetoxyborohydride (1.5 eq) or sodium cyanoborohydride, portion-wise.[2]
-
Continue stirring the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Reduction of the Carbonyl and Deprotection
-
The intermediate from Step 1 can then be reduced using a reducing agent like sodium borohydride to convert the ketone to a hydroxyl group.
-
The tert-butyloxycarbonyl (Boc) protecting group is subsequently removed under acidic conditions, for instance, by treatment with trifluoroacetic acid (TFA) in dichloromethane or with hydrochloric acid in an appropriate solvent.[2]
Protocol 2: Synthesis via Reduction of a Carboxylate Ester
This protocol is adapted from the synthesis of (1-methylpiperidin-4-yl)methanol and can be applied to the ethyl analog.[3]
Step 1: Preparation of Ethyl N-Ethyl-4-piperidinecarboxylate
-
The starting material, ethyl 4-piperidinecarboxylate, can be N-alkylated using an ethylating agent like ethyl bromide in the presence of a base such as potassium carbonate in a solvent like acetonitrile.
Step 2: Reduction to this compound
-
Prepare a suspension of a strong reducing agent, such as lithium aluminum hydride (LiAlH₄) (1.1 eq), in a dry ether solvent like diethyl ether or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), and cool to 0 °C in an ice bath.
-
Slowly add a solution of ethyl N-ethyl-4-piperidinecarboxylate (1.0 eq) in the same dry solvent to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (typically 4 hours or overnight).[3][4]
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the slow, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then water again, while keeping the mixture cool in an ice bath.
-
A white precipitate will form. Filter the mixture and wash the precipitate thoroughly with the ether solvent.
-
Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the crude this compound.
-
The product can be further purified by distillation under reduced pressure.
Data Presentation
The following table summarizes typical quantitative data for the synthesis of related piperidine methanol analogs, which can be expected to be similar for the ethyl analog.
| Product | Starting Material | Reagents | Solvent | Yield | Purity | Reference |
| (1-methylpiperidin-4-yl)methanol | Ethyl N-methyl-4-piperidinecarboxylate | LiAlH₄ | Ethyl ether | 84% | Not specified | [3] |
| 4-hydroxymethylpiperidine | Ethyl 4-piperidinecarboxylate | LiAlH₄ | THF | Quantitative | Not specified | [4] |
| N-benzyl-4-(phenylamino)piperidine-4-methanol | Methyl 4-(phenylamino)-1-(phenylmethyl)-4-piperidinecarboxylate | Sodium bis(2-methoxyethoxy)aluminium dihydride | Toluene | 98% | 99% by LC | [5] |
Characterization Data
The synthesized this compound and its analogs should be characterized using standard analytical techniques to confirm their identity and purity.
Expected Characterization Data for (1-methylpiperidin-4-yl)methanol (as an example): [3]
-
¹H NMR (300MHz, CDCl₃): δ= 1.28 (dq, J = 12.2, 3.7Hz, 2H), 1.38-1.55 (m, 1H), 1.68-1.79 (m, 2H), 1.93 (dt, J = 11.8, 2.3Hz, 2H), 2.26 (s, 3H, NMe), 2.82-2.92 (m, 2H), 3.12 (sbr, 1H, OH), 3.46 (d, J = 6.4 Hz, 2H, CH₂OH) ppm.
-
¹³C NMR (75.5 MHz, CDCl₃): δ= 28.8 (C-3, C-5), 37.9 (C-4), 46.3 (NMe), 55.5 (C-2, C-6), 67.4 (CH₂OH) ppm.
-
Mass Spectrum (MS, 70eV, EI): m/z (%) = 129 (55) [M]⁺.
Visualizations
Caption: Synthetic pathway via reductive amination.
Caption: Synthesis via reduction of a carboxylate ester.
References
Application Notes and Protocols: (1-Ethylpiperidin-4-YL)methanol in the Synthesis of Potent NLRP3 Inflammasome Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The NLRP3 inflammasome is a critical component of the innate immune system, playing a key role in the inflammatory response. Its dysregulation is implicated in a wide range of inflammatory diseases, including autoimmune disorders, metabolic diseases, and neurodegenerative conditions. Consequently, the development of small molecule inhibitors targeting the NLRP3 inflammasome is a significant area of therapeutic research. This document provides detailed application notes and protocols for the use of (1-Ethylpiperidin-4-YL)methanol as a key building block in the synthesis of a novel class of potent NLRP3 inhibitors. The protocols are based on established synthetic methodologies for structurally related compounds and detail the subsequent biological evaluation of these inhibitors.
NLRP3 Inflammasome Signaling Pathway
The activation of the NLRP3 inflammasome is a two-step process involving priming and activation.
Proposed Synthesis of NLRP3 Inhibitors using this compound
The following is a proposed synthetic route for a novel NLRP3 inhibitor incorporating the (1-ethylpiperidin-4-yl)methyl moiety, based on established methodologies for similar scaffolds. This scheme illustrates the conversion of this compound to a key amine intermediate, followed by coupling to a core scaffold to yield the final inhibitor.
Experimental Protocol: Synthesis of 4-(aminomethyl)-1-ethylpiperidine
-
Mesylation of this compound:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 eq) dropwise.
-
Slowly add methanesulfonyl chloride (1.2 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude mesylate.
-
-
Azide Substitution:
-
Dissolve the crude mesylate (1.0 eq) in dimethylformamide (DMF).
-
Add sodium azide (3.0 eq) and stir the mixture at 80 °C for 12-16 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and pour into water.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
-
Reduction to 4-(aminomethyl)-1-ethylpiperidine:
-
Dissolve the azide intermediate (1.0 eq) in methanol or ethanol.
-
Add Palladium on carbon (10 wt. % Pd, 10 mol %) to the solution.
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 6-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the desired 4-(aminomethyl)-1-ethylpiperidine.
-
Experimental Protocol: Amide Coupling to a Core Scaffold
-
To a solution of the core carboxylic acid (1.0 eq) in DMF, add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq) and Hydroxybenzotriazole (HOBt) (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of 4-(aminomethyl)-1-ethylpiperidine (1.2 eq) in DMF to the reaction mixture.
-
Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) and stir at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with saturated aqueous LiCl solution, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or preparative HPLC to yield the final NLRP3 inhibitor.
Biological Evaluation of NLRP3 Inhibitors
Data Presentation: Representative Inhibitory Activity
The following table presents representative data for a class of NLRP3 inhibitors with a similar piperidine-containing scaffold. This data is intended to be illustrative of the expected potency for compounds synthesized using the described methods.
| Compound ID | Scaffold Modification | IL-1β Release IC₅₀ (nM) in THP-1 cells | Pyroptosis Inhibition EC₅₀ (nM) in THP-1 cells |
| MCC950 (Reference) | Sulfonylurea | 8 | 15 |
| Analog A | Benzo[d]imidazol-2-one | 50 | 75 |
| Analog B | N-propyl substitution | 35 | 50 |
| Analog C | N-benzyl substitution | 120 | 150 |
Experimental Protocol: In Vitro Inhibition of IL-1β Release
This assay measures the ability of a test compound to inhibit the release of mature IL-1β from activated human monocytic THP-1 cells.
-
Cell Culture and Differentiation:
-
Culture THP-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Differentiate the THP-1 monocytes into macrophage-like cells by treating with 100 nM Phorbol 12-myristate 13-acetate (PMA) for 48 hours.
-
-
Priming and Inhibitor Treatment:
-
Prime the differentiated THP-1 cells with 1 µg/mL Lipopolysaccharide (LPS) for 4 hours in serum-free RPMI-1640 medium.
-
Remove the LPS-containing medium and replace it with fresh serum-free medium containing various concentrations of the test compound (e.g., 0.1 nM to 10 µM).
-
Incubate for 1 hour.
-
-
NLRP3 Activation and IL-1β Measurement:
-
Activate the NLRP3 inflammasome by adding 5 mM ATP to each well and incubate for 1 hour.
-
Collect the cell culture supernatants.
-
Quantify the concentration of mature IL-1β in the supernatants using a commercially available Human IL-1β ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of IL-1β inhibition for each compound concentration relative to the vehicle control (e.g., DMSO).
-
Determine the IC₅₀ value by fitting the dose-response curve using a suitable software (e.g., GraphPad Prism).
-
Experimental Protocol: Inhibition of Pyroptosis (LDH Release Assay)
This assay assesses the ability of a test compound to prevent pyroptotic cell death by measuring the release of lactate dehydrogenase (LDH) from compromised cells.
-
Cell Treatment:
-
Follow the same cell culture, differentiation, priming, and inhibitor treatment steps as described in the IL-1β release assay.
-
-
NLRP3 Activation:
-
Activate the NLRP3 inflammasome with 5 mM ATP for 1 hour.
-
-
LDH Measurement:
-
Collect the cell culture supernatants.
-
Measure the LDH activity in the supernatants using a commercially available LDH cytotoxicity assay kit, following the manufacturer's protocol.
-
-
Data Analysis:
-
Calculate the percentage of pyroptosis inhibition for each compound concentration relative to the vehicle control.
-
Determine the EC₅₀ value from the dose-response curve.
-
Conclusion
This compound serves as a valuable and versatile building block for the synthesis of novel and potent NLRP3 inflammasome inhibitors. The provided protocols offer a robust framework for the chemical synthesis and biological characterization of these compounds. The representative data highlights the potential for this class of inhibitors to exhibit low nanomolar potency in cellular assays. Researchers in drug discovery and development can utilize these methods to explore new chemical space and advance the development of next-generation anti-inflammatory therapeutics.
Application Notes and Protocols for the Catalytic Hydrogenation of Substituted Pyridines to Piperidines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The transformation of substituted pyridines to their corresponding piperidine structures is a cornerstone of medicinal chemistry and drug development. Piperidine moieties are prevalent in a vast number of FDA-approved drugs and natural products, valued for their ability to impart desirable physicochemical properties such as increased solubility, improved metabolic stability, and enhanced target binding through their three-dimensional architecture.[1] Catalytic hydrogenation represents the most direct and atom-economical route to access these valuable saturated heterocycles.[1]
However, the inherent aromaticity of the pyridine ring and the potential for catalyst poisoning by the nitrogen lone pair on both the substrate and the product present significant challenges.[1] Overcoming these hurdles often requires carefully selected catalysts and optimized reaction conditions. This document provides a comprehensive overview of common catalytic systems, detailed experimental protocols, and comparative data to guide researchers in the efficient and selective hydrogenation of substituted pyridines.
Catalytic Systems: An Overview
The choice of catalyst is paramount for a successful pyridine hydrogenation and is dictated by factors such as the nature of the substituents on the pyridine ring, desired chemoselectivity, and scalability. Catalytic systems can be broadly categorized into heterogeneous and homogeneous, with electrocatalytic methods emerging as a sustainable alternative.
Heterogeneous Catalysis: This is the most prevalent approach, particularly in industrial settings, owing to the straightforward separation and recycling of the catalyst.[1]
-
Palladium on Carbon (Pd/C): A widely utilized and cost-effective catalyst, often employed with acidic additives to protonate the pyridine ring, which facilitates reduction.[1]
-
Platinum(IV) Oxide (PtO₂, Adams' catalyst): A highly effective and versatile catalyst, particularly for substrates with sensitive functional groups. It is typically used in acidic solvents like glacial acetic acid.[2][3][4]
-
Rhodium-based Catalysts (Rh/C, Rh₂O₃): These catalysts often exhibit high activity under milder conditions and can show excellent chemoselectivity.[5][6][7] Rhodium oxide (Rh₂O₃) has been shown to be effective for a broad range of unprotected pyridines under mild conditions.[5][6][7]
-
Ruthenium-based Catalysts: Supported ruthenium catalysts can be highly active, particularly in aqueous media.
-
Bimetallic Catalysts: Nanoparticles combining palladium with a base metal like silver or copper have demonstrated high activity and selectivity for pyridine hydrogenation.[8]
Homogeneous Catalysis: These systems offer the potential for high selectivity and activity under mild conditions, though catalyst-product separation can be more complex.
-
Iridium-based Catalysts: Iridium(III) complexes have emerged as powerful catalysts for the ionic hydrogenation of pyridines, demonstrating remarkable tolerance for sensitive functional groups such as nitro, azido, bromo, alkenyl, and alkynyl moieties.[9][10][11]
-
Rhodium-based Catalysts: Rhodium complexes, particularly with specific ligands, can effectively catalyze the transfer hydrogenation of pyridinium salts.
Electrocatalytic Hydrogenation: This method utilizes an electric current to drive the hydrogenation process, often at ambient temperature and pressure, offering a potentially more sustainable approach. Carbon-supported rhodium (Rh/C) has been shown to be a highly active catalyst in this context.[12]
Quantitative Data on Catalytic Hydrogenation
The following tables summarize the performance of various catalytic systems for the hydrogenation of a range of substituted pyridines, providing a comparative overview of their efficacy under different conditions.
Table 1: Heterogeneous Catalysis of Substituted Pyridines
| Substrate | Catalyst | H₂ Pressure (bar) | Temperature (°C) | Solvent | Time (h) | Yield (%) | Diastereoselectivity (cis:trans) | Reference |
| 2-Methylpyridine | PtO₂ | 70 | Room Temp. | Acetic Acid | 4-6 | High | - | [13] |
| 3-Methylpyridine | PtO₂ | 70 | Room Temp. | Acetic Acid | 4-6 | High | - | [13] |
| 2,6-Lutidine | Rh₂O₃ | 5 | 40 | TFE | 16 | >99 | - | [6] |
| 2,3-Dimethylpyridine | Rh₂O₃ | 5 | 40 | TFE | 16 | >99 | 83:17 | [6] |
| 2,5-Dimethylpyridine | Rh₂O₃ | 5 | 40 | TFE | 16 | >99 | 24:76 | [6] |
| 4-Phenylpyridine | Pd/Ag-C | 70 | 60 | - | - | 99 (99% selectivity) | - | [8] |
| 4-Pyridinecarbonitrile | 10% Pd/C | 6 | 30 | Water/DCM + H₂SO₄ | 5.5 | 98 | - | [14] |
| Pyridine | Ru/PDVB | 10 | 100 | Water | 3 | >99 | - | [15] |
Table 2: Homogeneous and Electrocatalytic Hydrogenation of Substituted Pyridines
| Substrate | Catalyst System | H₂ Source | Temperature (°C) | Solvent | Time (h) | Yield (%) | Reference |
| Methyl picolinate | Iridium(III) complex | H₂ (gas) | - | - | - | High | [10] |
| Pyridine | Rh/KB | Electrocatalytic | Ambient | Water | - | 98 | [12] |
| 2-Phenylpyridine | Rh/KB | Electrocatalytic | Ambient | MTBE | - | Lower Yield | [12] |
| Nicotinic acid | Rh/KB | Electrocatalytic | Ambient | Water | - | 44 | [12] |
Experimental Protocols
Protocol 1: General Procedure for Heterogeneous Hydrogenation using PtO₂ (Adams' Catalyst)
This protocol is a general guideline for the hydrogenation of a substituted pyridine using Platinum(IV) oxide in an acidic solvent.
Materials:
-
Substituted pyridine (1.0 eq)
-
Platinum(IV) oxide (PtO₂, 1-5 mol%)
-
Glacial acetic acid (solvent)
-
High-pressure hydrogenation reactor (e.g., Parr shaker)
-
Inert gas (Nitrogen or Argon)
-
Hydrogen gas (high purity)
-
Filtration aid (e.g., Celite®)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate or other suitable extraction solvent
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reactor Setup: In a suitable high-pressure reactor vessel, dissolve the substituted pyridine (e.g., 1.0 g) in glacial acetic acid (5-10 mL).
-
Catalyst Addition: Carefully add the PtO₂ catalyst (1-5 mol%) to the solution.
-
Sealing and Purging: Securely seal the reactor vessel and connect it to the hydrogenation apparatus. Purge the reactor head several times with an inert gas (e.g., nitrogen) to remove air.
-
Pressurization: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-70 bar).[2][3][4]
-
Reaction: Begin vigorous stirring and maintain the reaction at room temperature. Monitor the reaction progress by observing hydrogen uptake.
-
Work-up: Once the reaction is complete (no further hydrogen uptake), stop the stirring and carefully vent the excess hydrogen gas. Purge the reactor with inert gas.
-
Catalyst Removal: Open the reactor and dilute the reaction mixture with ethyl acetate. Carefully filter the mixture through a pad of Celite® to remove the platinum catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely in the air. Quench the filter cake with water.
-
Neutralization and Extraction: Transfer the filtrate to a separatory funnel and carefully neutralize the acetic acid with a saturated solution of sodium bicarbonate until gas evolution ceases. Separate the organic layer, and extract the aqueous layer with additional ethyl acetate (2x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude piperidine derivative.
-
Purification: Purify the crude product as necessary by distillation or column chromatography.
Protocol 2: General Procedure for Heterogeneous Hydrogenation using Rh₂O₃
This protocol describes the hydrogenation of functionalized pyridines using rhodium(III) oxide under mild conditions.[5][6][7]
Materials:
-
Substituted pyridine (0.8 mmol)
-
Rhodium(III) oxide (Rh₂O₃, 0.5 mol%)
-
2,2,2-Trifluoroethanol (TFE, 1 mL)
-
High-pressure reactor vial
-
Inert gas (Nitrogen or Argon)
-
Hydrogen gas (high purity)
-
Internal standard for NMR analysis (e.g., 1,3,5-trimethoxybenzene)
Procedure:
-
Reactor Setup: To a glass vial equipped with a stirrer bar, add the substituted pyridine (0.8 mmol) and rhodium(III) oxide (1.0 mg, 0.5 mol%).
-
Solvent Addition and Purging: Add TFE (1 mL) to the vial. Briefly flush the vial with nitrogen.
-
Sealing and Pressurization: Place the vial into a high-pressure reactor. Seal the main reactor vessel. Purge the reactor with hydrogen gas. Pressurize the reactor with hydrogen gas to 5 bar.[5][6]
-
Reaction: Stir the reaction at 40°C for 4-16 hours, depending on the substrate.[5][6]
-
Work-up: After the reaction time, cool the reactor to room temperature and carefully vent the hydrogen. Purge the system with inert gas.
-
Analysis: The yield can be determined directly by ¹H NMR using an internal standard. For isolation, filter the reaction mixture through a short plug of Celite® or a syringe filter to remove the catalyst, rinsing with a small amount of solvent. Remove the solvent under reduced pressure to obtain the crude product.
Protocol 3: General Procedure for Homogeneous Hydrogenation using an Iridium(III) Catalyst
This protocol is a general representation of an iridium-catalyzed ionic hydrogenation, known for its excellent functional group tolerance.[9][10][11]
Materials:
-
Substituted pyridine
-
Iridium(III) catalyst (e.g., [Ir(cod)Cl]₂ with a suitable ligand, catalyst loading can be low)
-
Hydrogen source (e.g., H₂ gas)
-
Anhydrous solvent (e.g., THF, CH₂Cl₂)
-
High-pressure reactor
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Catalyst Preparation (if necessary): In a glovebox or under an inert atmosphere, prepare the active iridium catalyst by reacting the iridium precursor with the appropriate ligand in an anhydrous solvent.
-
Reactor Setup: In the high-pressure reactor under an inert atmosphere, dissolve the substituted pyridine in the chosen anhydrous solvent.
-
Catalyst Addition: Add the solution of the iridium catalyst to the reactor.
-
Sealing and Pressurization: Seal the reactor and purge with hydrogen gas before pressurizing to the desired pressure.
-
Reaction: Stir the reaction mixture at the optimized temperature (can range from room temperature to elevated temperatures) for the required time.
-
Work-up: After completion, cool the reactor and carefully vent the hydrogen. The product, often an isolable piperidinium salt, can be obtained by removing the solvent under reduced pressure. Further purification may involve recrystallization or chromatography.
Visualizations
Reaction Pathway and Experimental Workflows
The following diagrams illustrate the general reaction pathway for pyridine hydrogenation and a typical experimental workflow.
Caption: General stepwise hydrogenation of a pyridine ring.
Caption: A typical experimental workflow for catalytic hydrogenation.
Caption: Logic diagram for selecting a suitable catalytic system.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. asianpubs.org [asianpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 7. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piper ... - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY02295D [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimization of reaction conditions for (1-Ethylpiperidin-4-YL)methanol synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of (1-Ethylpiperidin-4-YL)methanol.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The two most prevalent and effective methods for synthesizing this compound are direct N-alkylation of 4-piperidinemethanol and reductive amination of 4-piperidinemethanol with acetaldehyde. The choice between these routes often depends on factors like the availability of starting materials, desired reaction scale, and control over byproduct formation.[1]
Q2: I am observing the formation of a di-ethylated byproduct (quaternary ammonium salt) during my N-alkylation reaction. How can I minimize this?
A2: The formation of a quaternary ammonium salt is a common issue in N-alkylation, especially with reactive alkylating agents.[1] To minimize this, you can:
-
Control Stoichiometry: Use a slight excess of the starting piperidine relative to the ethylating agent.
-
Slow Addition: Add the ethylating agent (e.g., ethyl bromide or ethyl iodide) slowly to the reaction mixture, potentially using a syringe pump.[2] This maintains a low concentration of the electrophile.
-
Choice of Base: Employ a mild, non-nucleophilic base such as potassium carbonate (K₂CO₃).[2]
Q3: My reductive amination reaction is showing low yield. What are the potential causes and solutions?
A3: Low yields in reductive amination can stem from several factors:
-
Inefficient Imine Formation: Ensure the pH of the reaction mixture is suitable for imine formation (typically weakly acidic).
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred as it is milder and more selective for the imine over the aldehyde.[3]
-
Reaction Time and Temperature: The reaction may require longer stirring at room temperature or gentle heating to go to completion.
Q4: How can I effectively monitor the progress of my reaction?
A4: Thin-layer chromatography (TLC) is a common and effective method for monitoring the reaction's progress.[4] A suitable eluent system, for example, dichloromethane/methanol with a small amount of triethylamine, can be used to separate the starting material, product, and any byproducts.[4] Liquid chromatography-mass spectrometry (LC-MS) can also be a powerful tool for more detailed analysis.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action(s) |
| Low or No Product Formation (N-Alkylation) | Inactive alkylating agent. | Use a fresh bottle of the ethylating agent. |
| Insufficient base. | Ensure at least 1.5-2.0 equivalents of a suitable anhydrous base (e.g., K₂CO₃) are used.[5] | |
| Poor solubility of reagents. | Switch to a more polar aprotic solvent like DMF or acetonitrile.[2][5] | |
| Low reaction temperature. | Consider heating the reaction, as many N-alkylation reactions require elevated temperatures to proceed at a reasonable rate.[2] | |
| Formation of Multiple Products | Over-alkylation leading to quaternary ammonium salt.[1] | Slowly add the alkylating agent to an excess of the piperidine.[2] |
| Side reactions with the hydroxyl group. | While less likely under basic conditions, consider protecting the hydroxyl group if O-alkylation is observed. | |
| Low Yield (Reductive Amination) | Incomplete imine formation. | Adjust the pH to be weakly acidic to facilitate imine formation. |
| Reduction of the aldehyde starting material. | Use a milder reducing agent like sodium triacetoxyborohydride. Add the reducing agent portion-wise.[3] | |
| Difficulty in Product Purification | Product is highly water-soluble. | After basifying the aqueous layer, extract multiple times with an organic solvent like dichloromethane. |
| Co-elution of starting material and product during chromatography. | Optimize the eluent system for column chromatography, potentially by adjusting the polarity or adding a small amount of a basic modifier like triethylamine. |
Data Presentation
Table 1: Comparison of Synthetic Routes for N-Alkylation of Piperidines
| Parameter | Direct N-Alkylation | Reductive Amination |
| Starting Materials | 4-Piperidinemethanol, Ethyl halide (e.g., EtBr, EtI) | 4-Piperidinemethanol, Acetaldehyde |
| Key Reagents | Base (e.g., K₂CO₃, Et₃N)[1] | Reducing Agent (e.g., NaBH(OAc)₃) |
| Typical Overall Yield | 65-80%[1] | 70-85%[1] |
| Purity | Can be high, potential for over-alkylation.[1] | Generally high after chromatography.[1] |
| Typical Reaction Time | 6-24 hours[1] | 12-28 hours[1] |
| Key Advantages | Utilizes readily available starting materials. | High yields and good control over mono-ethylation.[1] |
| Key Disadvantages | Potential for quaternary ammonium salt formation.[1] | Can have a longer overall reaction time.[1] |
Experimental Protocols
Method 1: Direct N-Alkylation of 4-Piperidinemethanol
-
Reaction Setup: To a solution of 4-piperidinemethanol (1.0 eq) in a suitable solvent such as anhydrous acetonitrile or DMF, add a base like anhydrous potassium carbonate (2.0 eq).[2][5]
-
Addition of Alkylating Agent: Slowly add an ethylating agent, for example, ethyl bromide (1.1 eq), to the stirred suspension at room temperature.[2]
-
Reaction Monitoring: Heat the reaction mixture (e.g., to 60-80 °C) and monitor its progress using TLC or LC-MS until the starting material is consumed.[5]
-
Work-up: After completion, cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with the organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel.
Method 2: Reductive Amination of 4-Piperidinemethanol with Acetaldehyde
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Reaction Setup: Dissolve 4-piperidinemethanol (1.0 eq) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Imine Formation: Add acetaldehyde (1.2 eq) to the solution, followed by a catalytic amount of acetic acid. Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature for 12 to 24 hours, monitoring its progress by TLC or LC-MS.[1]
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.[1]
Visualizations
Caption: Experimental workflow for the direct N-alkylation synthesis.
Caption: Experimental workflow for the reductive amination synthesis.
Caption: Logical troubleshooting workflow for low product yield.
References
Technical Support Center: Purification of (1-Ethylpiperidin-4-YL)methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of (1-Ethylpiperidin-4-YL)methanol.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound using common laboratory techniques.
Vacuum Distillation
Issue: Difficulty in achieving a pure product via vacuum distillation.
| Symptom | Potential Cause | Troubleshooting Steps |
| Product is colorless but purity is low | Co-distillation with impurities of similar boiling points. | - Ensure the vacuum is stable and consistent. Fluctuations can affect separation efficiency. - Use a fractionating column to improve separation. - Check for leaks in the distillation setup to maintain a stable, low pressure.[1] |
| Product has a yellow tint | Thermal degradation of the compound at high temperatures. | - Lower the distillation temperature by applying a stronger vacuum.[1] - Ensure the heating mantle is set to the lowest possible temperature for distillation to occur. |
| Bumping or uneven boiling | Superheating of the liquid. | - Use a magnetic stirrer for vigorous agitation of the distillation flask.[1] - Ensure the system is free of leaks to maintain a steady vacuum.[1] |
| Low recovery of the product | Product loss due to high vacuum or inefficient condensation. | - Use a cold trap to capture any volatile product that bypasses the condenser.[1] - Ensure the condenser has a continuous flow of cold water. |
Column Chromatography
Issue: Poor separation or recovery of this compound on a silica gel column.
| Symptom | Potential Cause | Troubleshooting Steps |
| Streaking or tailing of the product spot on TLC and broad elution from the column | Strong interaction between the basic piperidine nitrogen and the acidic silica gel. | - Add a basic modifier to the eluent, such as 0.5-2% triethylamine or a small amount of ammonia in methanol, to suppress the interaction. - Consider using a different stationary phase, such as alumina, which is less acidic. |
| Co-elution of impurities with the product | Similar polarity of the product and impurities. | - Optimize the solvent system by trying different solvent mixtures and gradients. A common system for similar compounds is dichloromethane/methanol.[2] - If impurities are significantly less polar, consider a protection strategy (e.g., Boc protection of the amine) to decrease the polarity of the product for better separation, followed by deprotection. |
| Low or no recovery of the product from the column | Irreversible adsorption of the product onto the silica gel. | - Use a more polar eluent system. - Add a basic modifier to the eluent to reduce strong binding. |
Recrystallization
Issue: Difficulty in obtaining pure crystals of this compound.
| Symptom | Potential Cause | Troubleshooting Steps |
| Product oils out instead of crystallizing | The compound is coming out of solution above its melting point. | - Use a higher boiling point solvent or a solvent mixture. - Try to recrystallize from a more dilute solution. - Convert the free base to a salt (e.g., hydrochloride salt) which often has a higher melting point and better crystallization properties. |
| No crystal formation upon cooling | The compound is too soluble in the chosen solvent, or the solution is not sufficiently saturated. | - Reduce the amount of solvent used to create a more concentrated solution. - Try a different solvent or a two-solvent system where the compound is soluble in one solvent and insoluble in the other.[3] - Scratch the inside of the flask with a glass rod to induce nucleation.[4] - Add a seed crystal of the pure compound.[4] |
| Low yield of crystals | The compound has significant solubility in the cold solvent. | - Cool the solution to a lower temperature (e.g., in an ice bath or freezer). - Use a minimal amount of hot solvent for dissolution.[4] - Wash the collected crystals with a small amount of ice-cold solvent.[4] |
| Crystals are colored or impure | Co-precipitation of impurities. | - Add activated charcoal to the hot solution to adsorb colored impurities before filtration.[4] - Perform a second recrystallization.[4] |
Data Presentation
The following table summarizes typical purity and yield data for the purification of N-alkyl-4-hydroxymethylpiperidines, which are structurally similar to this compound.
| Purification Technique | Starting Purity (Typical) | Final Purity (Typical) | Yield (Typical) | Notes |
| Vacuum Distillation | 80-90% | >98% | 75-85% | Effective for removing non-volatile impurities and those with significantly different boiling points. A yield of 84% has been reported for the distillation of the similar 1-methyl-4-piperidinemethanol.[2] |
| Column Chromatography (Silica Gel with basic modifier) | 70-85% | >99% | 60-80% | Good for removing impurities with similar polarity. The yield can be lower due to some product loss on the column. |
| Recrystallization (as a salt) | 90-95% | >99.5% | 70-90% | Excellent for achieving high purity, especially as a final polishing step. Yield is dependent on the solubility difference of the compound in the hot and cold solvent. |
Experimental Protocols
Protocol 1: Vacuum Distillation of this compound
This protocol describes the purification of crude this compound by vacuum distillation.
-
Setup: Assemble a standard vacuum distillation apparatus with a round-bottom flask, a short path distillation head, a condenser, and a receiving flask. Ensure all glassware is dry and joints are properly sealed with vacuum grease.[1]
-
Sample Preparation: Place the crude this compound (e.g., 10 g) and a magnetic stir bar into the distillation flask.
-
Evacuation: Connect the apparatus to a vacuum pump with a cold trap in between. Slowly evacuate the system to the desired pressure (e.g., 1-5 mmHg).
-
Heating: Begin stirring and gently heat the distillation flask using a heating mantle.
-
Distillation: Collect the fraction that distills at the expected boiling point for this compound under the applied pressure. For the similar compound 1-methyl-4-piperidinemethanol, the boiling point is 108 °C at 14 mbar.[2]
-
Completion: Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
Protocol 2: Recrystallization of this compound Hydrochloride
This protocol details the purification of this compound by converting it to its hydrochloride salt followed by recrystallization.
-
Salt Formation: Dissolve the crude this compound in a minimal amount of a suitable solvent like isopropanol. Slowly add a solution of hydrochloric acid in isopropanol or ether dropwise with stirring until the solution is acidic. The hydrochloride salt should precipitate.
-
Dissolution: Collect the crude salt by filtration and dissolve it in a minimum amount of a hot solvent. Good starting solvents to screen are ethanol, isopropanol, or a mixture of ethanol and ethyl acetate.[4]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal, heat for a few minutes, and then perform a hot filtration to remove the charcoal.[4]
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator can improve the yield.
-
Isolation: Collect the pure crystals by vacuum filtration.
-
Washing and Drying: Wash the crystals with a small amount of cold solvent and dry them under vacuum.
Mandatory Visualization
Caption: Purification workflow for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter?
Common impurities can include unreacted starting materials (e.g., ethyl isonipecotate and ethyl halides), partially reacted intermediates, and byproducts from side reactions. The specific impurities will depend on the synthetic route used.
Q2: My compound doesn't have a strong UV chromophore. How can I analyze its purity by HPLC?
For compounds like this compound that lack a strong UV chromophore, you have several options for HPLC analysis:
-
Use a universal detector: Detectors like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) can be used as they do not rely on UV absorbance.[5]
-
Derivatization: You can react the alcohol or amine group with a UV-active derivatizing agent to make it detectable by a standard UV detector.[6]
-
Mass Spectrometry (LC-MS): Using a mass spectrometer as a detector provides high sensitivity and specificity.
Q3: Is it better to purify the free base or the salt form?
The choice depends on the properties of your compound and the impurities. The free base is often an oil, making vacuum distillation a suitable method. However, salts are typically crystalline solids, which are often easier to handle and purify by recrystallization to a very high purity. If your compound is difficult to crystallize as the free base, converting it to a salt is a good strategy.
Q4: How can I monitor the progress of my column chromatography?
Thin-Layer Chromatography (TLC) is the best way to monitor your column. It is recommended to use a developing system similar to your column's eluent. Since this compound is not UV active, you will need to use a stain for visualization, such as phosphomolybdic acid or potassium permanganate. For a similar compound, a TLC system of dichloromethane/methanol (5:1) with 5% triethylamine has been reported.[2]
Q5: What are the safety considerations for purifying this compound?
As with any chemical procedure, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work in a well-ventilated fume hood, especially when handling volatile organic solvents. Be cautious when working with vacuum systems, as implosion is a risk with damaged glassware.
References
Technical Support Center: N-Ethylation of Piperidin-4-ylmethanol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of N-ethylation of piperidin-4-ylmethanol.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the N-ethylation of piperidin-4-ylmethanol?
A1: The two most prevalent and effective methods are direct N-alkylation with an ethyl halide and reductive amination using acetaldehyde.[1][2] Direct alkylation is a classical approach involving the reaction of the piperidine with an ethyl halide (e.g., ethyl iodide or ethyl bromide) in the presence of a base.[2][3] Reductive amination is often preferred as it is a milder and more selective method that minimizes the risk of over-alkylation.[2][4] This process involves the reaction of piperidin-4-ylmethanol with acetaldehyde to form an intermediate iminium ion, which is then reduced in situ to the N-ethyl product.[2]
Q2: What is quaternary ammonium salt formation, and why is it a problem?
A2: Quaternary ammonium salt formation is a common side reaction in direct N-alkylation where the desired tertiary amine product is further alkylated by the ethyl halide to form a quaternary ammonium salt.[5] This is problematic for several reasons: it consumes the desired product, reduces the overall yield, and the resulting salt is often highly water-soluble, complicating purification and separation from the desired N-ethylated product during aqueous workups.[5]
Q3: How can I avoid the formation of quaternary ammonium salts?
A3: Several strategies can be employed to minimize or prevent the formation of quaternary ammonium salts:
-
Slow Addition of Alkylating Agent: Adding the ethyl halide slowly to the reaction mixture helps to maintain a low concentration, reducing the likelihood of a second alkylation event.[2][3]
-
Use of Excess Amine: Employing an excess of piperidin-4-ylmethanol relative to the ethyl halide can favor the mono-alkylation product.
-
Choice of Base: Using a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA), is recommended to neutralize the acid produced during the reaction without competing in the alkylation.[2][3]
-
Consider Reductive Amination: This method inherently avoids the use of alkyl halides and thus eliminates the possibility of quaternary salt formation.[5]
Q4: Which reducing agent is best for the reductive amination of piperidin-4-ylmethanol?
A4: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a highly effective and commonly used reducing agent for reductive amination.[1][6] It is favored for its selectivity in reducing iminium ions over carbonyl compounds, which helps to prevent the reduction of the starting acetaldehyde.[2] Other reducing agents like sodium cyanoborohydride (NaBH₃CN) can also be used, but NaBH(OAc)₃ is generally considered milder and more efficient for this transformation.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or no product yield in direct N-alkylation | Incomplete reaction. | - Increase reaction time and monitor progress by TLC or GC/MS.- Increase reaction temperature, being mindful of potential side reactions.- Use a more reactive ethylating agent (e.g., ethyl iodide instead of ethyl bromide).[7] |
| Suboptimal solvent. | - Switch to a polar aprotic solvent like acetonitrile (MeCN) or N,N-dimethylformamide (DMF) to enhance the SN2 reaction rate.[2][7] | |
| Ineffective base. | - Use a stronger, non-nucleophilic base like K₂CO₃ or DIPEA.[2][7] Ensure the base is finely powdered and dry for optimal performance.[2] | |
| Significant amount of water-soluble byproduct | Formation of quaternary ammonium salt. | - Use a larger excess of piperidin-4-ylmethanol (2-3 equivalents) relative to the ethyl halide.[5]- Add the ethyl halide slowly and at a controlled rate.[2][3]- Switch to reductive amination as an alternative synthetic route.[5] |
| Low yield in reductive amination | Inefficient imine formation. | - Add a catalytic amount of acetic acid to facilitate the formation of the iminium ion intermediate.[1] |
| Degradation of the reducing agent. | - Ensure the sodium triacetoxyborohydride is of good quality and handled under anhydrous conditions as it can react with moisture. | |
| Presence of starting material after reductive amination | Incomplete reaction. | - Increase the reaction time, typically 12-24 hours at room temperature is sufficient.[1]- Ensure proper stoichiometry of the reducing agent (typically 1.5 equivalents).[1] |
| Difficult purification | Product is a salt or highly polar. | - During workup, basify the aqueous layer to ensure the product is in its free base form for efficient extraction into an organic solvent.- For column chromatography, consider adding a small amount of a volatile base like triethylamine to the eluent to prevent streaking of the amine product on the silica gel.[6] |
Experimental Protocols
Protocol 1: N-Ethylation via Reductive Amination
This method is often preferred due to its high selectivity and avoidance of over-alkylation byproducts.
Materials:
-
Piperidin-4-ylmethanol (1.0 eq.)
-
Acetaldehyde (1.2 eq.)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)
-
Dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve piperidin-4-ylmethanol in DCM or DCE in a round-bottom flask under an inert atmosphere.
-
Add acetaldehyde to the solution and stir for 30 minutes at room temperature to allow for the formation of the intermediate iminium ion.[6]
-
Add sodium triacetoxyborohydride portion-wise to the reaction mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Protocol 2: N-Ethylation via Direct Alkylation
This is a more traditional method but requires careful control to minimize side reactions.
Materials:
-
Piperidin-4-ylmethanol (1.0 eq.)
-
Ethyl iodide or ethyl bromide (1.1 eq.)
-
Potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA) (1.5-2.0 eq.)
-
Anhydrous acetonitrile (MeCN) or N,N-dimethylformamide (DMF)
-
Standard workup and purification equipment
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add piperidin-4-ylmethanol and the anhydrous solvent.
-
Add the base (finely powdered and dry if using K₂CO₃).[2]
-
Stir the mixture at room temperature.
-
Slowly add the ethyl halide to the mixture.[2]
-
Continue stirring at room temperature or gently heat if necessary, monitoring the reaction by TLC.
-
Once the reaction is complete, filter off any solid base.
-
Remove the solvent under reduced pressure.
-
Perform an aqueous workup to remove any remaining salts, ensuring to basify the aqueous layer to recover the free amine product.
-
Extract the product with an appropriate organic solvent, dry, and concentrate.
-
Purify by column chromatography if needed.
Data Summary
| Method | Reagents | Solvent | Temperature | Time | Typical Yield | Key Advantages | Common Issues |
| Reductive Amination | Acetaldehyde, NaBH(OAc)₃ | DCM, DCE | Room Temp. | 12-24 h | 60-90%[6] | High selectivity, no quaternary salt formation.[2][5] | Requires careful handling of reagents. |
| Direct Alkylation | Ethyl iodide/bromide, K₂CO₃/DIPEA | MeCN, DMF | Room Temp. to 70°C[3] | Several hours | Variable | Straightforward procedure.[2] | Formation of quaternary ammonium salts, requires careful control of stoichiometry.[2][5] |
Visual Workflow and Troubleshooting Diagrams
Caption: Experimental workflow for N-ethylation via reductive amination.
Caption: Troubleshooting guide for low yield in direct N-alkylation.
References
Technical Support Center: A Troubleshooting Guide for the Synthesis of Piperidine Derivatives
Welcome to our comprehensive technical support center dedicated to the synthesis of piperidine derivatives. This guide is tailored for researchers, scientists, and professionals in drug development, providing practical solutions to common challenges encountered in the laboratory. Here, you will find troubleshooting advice in a direct question-and-answer format, detailed experimental protocols, and quantitative data to help you optimize your synthetic routes.
General FAQs
Q1: My final piperidine product has a yellow or brownish tint. What is the cause, and how can I purify it?
A yellow or brown discoloration in piperidine derivatives is typically due to oxidation byproducts. While these impurities may not affect the outcome of all subsequent reactions, high-purity applications require their removal. The most effective method for removing these colored impurities is distillation. To prevent future discoloration, it is recommended to store purified piperidine under an inert atmosphere, such as nitrogen or argon, and protect it from light and heat.
Q2: I'm finding it difficult to separate my piperidine product from a pyridine starting material impurity by distillation. Why is this happening?
Piperidine and pyridine form an azeotropic mixture, which makes their separation by simple fractional distillation challenging. This azeotrope consists of approximately 92% piperidine and 8% pyridine by weight and boils at about 106.1°C under atmospheric pressure[1]. To overcome this, you can consider azeotropic distillation with water. A more effective method is selective salt formation. Piperidine reacts with carbon dioxide (CO2) to form a solid piperidine carbonate, while pyridine does not, allowing for separation by filtration[1].
Q3: My solution of a piperidine derivative in an organic solvent (like DMF) formed crystals upon storage. What is the cause of this?
This is a common issue with amines. The crystallization is likely due to the formation of a salt. Piperidine can react with atmospheric carbon dioxide to form a carbonate salt or with acidic gases, such as hydrogen chloride (which can be liberated from other reagents in storage), to form the hydrochloride salt. To resolve this, you can try redissolving the crystals or prepare a fresh solution and store it under an inert atmosphere.
Catalytic Hydrogenation of Pyridines
Catalytic hydrogenation is a widely used method for the synthesis of piperidines from pyridine precursors. However, challenges such as incomplete reaction, low yield, and side reactions can arise.
Troubleshooting Guide: Catalytic Hydrogenation
Q1: My catalytic hydrogenation of a substituted pyridine is giving a low yield or is incomplete. What are the potential causes and solutions?
Low yields or incomplete reactions in the catalytic hydrogenation of pyridines can be attributed to several factors, including catalyst deactivation, insufficient hydrogen pressure, or suboptimal temperature.
Troubleshooting Workflow for Low Yield in Catalytic Hydrogenation
Caption: A decision tree for troubleshooting low yields in the catalytic hydrogenation of pyridines.
Q2: I am observing over-reduction and C-N bond cleavage as side products. How can I minimize this?
Over-reduction, leading to ring-opening byproducts, is a significant issue that reduces the yield of the desired piperidine. The choice of catalyst and reaction conditions is crucial in preventing this. Rhodium-based catalysts are often reported to be highly selective for the hydrogenation of the pyridine ring without causing significant C-N bond cleavage. Bimetallic nanoparticles have also demonstrated high selectivity. While effective for hydrogenation, Raney Nickel can sometimes promote over-reduction.
Quantitative Data: Catalytic Hydrogenation of Pyridine
| Catalyst | Pressure (bar) | Temperature (°C) | Time (h) | Solvent | Yield (%) | Reference |
| Rh/C | 5 | 80 | - | Water | High | [2] |
| PtO2 | 50-70 | Room Temp | 4-24 | Acetic Acid | - | [1] |
| Rhodium Oxide | 5 | 40 | 16 | TFE | High | [3] |
| Pd/C | 30 | 60 | - | - | Full Conversion | [4] |
| Bimetallic Pd-Ag | 70 | 60 | - | - | 99 | [5] |
Experimental Protocol: Catalytic Hydrogenation of a Substituted Pyridine using PtO₂
This protocol provides a general guideline for the hydrogenation of a substituted pyridine.
Materials:
-
Substituted pyridine
-
Glacial acetic acid
-
PtO₂ (Adams' catalyst)
-
High-pressure reactor
-
Hydrogen gas
-
Celite®
-
Ethyl acetate
Procedure:
-
In a high-pressure reactor, add the substituted pyridine (1.0 eq) and glacial acetic acid as the solvent.
-
Carefully add PtO₂ (Adams' catalyst), typically 1-5 mol%.
-
Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 50-70 bar).
-
Stir the reaction mixture at room temperature or a slightly elevated temperature for 4-24 hours.[1]
-
Monitor the reaction progress by GC-MS or TLC.
-
Once the reaction is complete, cool the reactor and carefully vent the hydrogen. Purge the system with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.[1]
-
Concentrate the filtrate under reduced pressure. The crude product can be purified further by distillation or crystallization.
Reductive Amination
Reductive amination is a versatile method for synthesizing N-substituted piperidines, often in a one-pot reaction from a dicarbonyl compound and an amine.
Troubleshooting Guide: Reductive Amination
Q1: My reductive amination is resulting in a low yield of the desired piperidine derivative. What are the common causes?
Low yields in reductive amination can arise from several issues, including inefficient formation of the imine or iminium ion intermediate, improper pH, decomposition of the reducing agent, or competing side reactions.[6]
Troubleshooting Workflow for Low Yield in Reductive Amination
Caption: A decision tree for troubleshooting low yields in reductive amination for piperidine synthesis.
Q2: I am observing the formation of byproducts. What are the likely side reactions?
Common side reactions in reductive amination for piperidine synthesis include the formation of aldol condensation products from the dicarbonyl starting material, especially under basic conditions. Additionally, if the imine/iminium ion is not reduced efficiently, it can be susceptible to hydrolysis back to the starting materials.
Quantitative Data: Reductive Amination for Piperidine Synthesis
| Dicarbonyl Precursor | Amine Source | Reducing Agent | Solvent | Yield (%) | Reference |
| Pentadialdose | Ammonia | H₂/Pd(OH)₂/C | MeOH | 78 | [7] |
| 1,5-dicarbonyl sugar | Ammonium formate | NaBH₃CN | MeOH | 73 | [7] |
| 2,6-heptodiulose | Ammonium formate | NaBH₃CN | - | 44 | [7] |
| N-Boc-piperidin-4-one | 3,4-dichloroaniline | - | - | High | [8] |
| Aldehyde/Ketone | Primary/Secondary Amine | NaBH(OAc)₃ | DCE/DCM/THF | General Method | [9] |
Experimental Protocol: Reductive Amination for the Synthesis of an N-Substituted Piperidine
This protocol outlines a general procedure for the synthesis of an N-substituted piperidine from a 1,5-dicarbonyl compound and a primary amine.
Materials:
-
1,5-dicarbonyl compound (e.g., glutaraldehyde)
-
Primary amine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or another suitable anhydrous solvent
-
Acetic acid (optional)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of the 1,5-dicarbonyl compound (1.0 eq) and the primary amine (1.0-1.2 eq) in anhydrous DCE, add acetic acid (1.0-1.2 eq) if necessary to maintain a pH of 4-6.[6]
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate.
-
Add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with the same solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Aza-Diels-Alder Reaction
The aza-Diels-Alder reaction is a powerful cycloaddition for constructing the piperidine ring. However, achieving high yield and stereoselectivity can be challenging.
Troubleshooting Guide: Aza-Diels-Alder Reaction
Q1: My aza-Diels-Alder reaction is giving a low yield. What are the possible reasons?
Low yields in the aza-Diels-Alder reaction can be due to poor reactivity of the diene or dienophile (imine), or decomposition of the reactants, especially in the presence of strong Lewis acids. To improve the yield, consider using imines with electron-withdrawing groups on the nitrogen, which can increase the reaction rate. Screening different Lewis or Brønsted acid catalysts can also help find optimal conditions.
Q2: I am struggling with poor stereoselectivity in my aza-Diels-Alder reaction. How can I improve it?
Poor stereoselectivity may indicate that the reaction is proceeding through a stepwise Mannich-Michael pathway rather than a concerted [4+2] cycloaddition, which can be influenced by the use of strong Lewis acids.[1] Using cyclic dienes often leads to higher diastereoselectivities.[1] The choice of catalyst can also significantly influence the reaction pathway and, consequently, the stereochemical outcome.
Troubleshooting Workflow for Poor Stereoselectivity in Aza-Diels-Alder Reaction
Caption: A decision tree for troubleshooting poor stereoselectivity in the aza-Diels-Alder reaction.
Quantitative Data: Aza-Diels-Alder Reaction for Piperidine Synthesis
| Diene | Dienophile (Imine) | Catalyst | Solvent | Yield (%) | Stereoselectivity | Reference |
| Electron-rich dienes | Acyl oxazolidinone imines | Chiral bis(oxazoline)-metal complexes | - | Excellent | Excellent | [10] |
| 2-Amino-1,3-butadienes | Nitrogen-bound imines | - | Methanol | - | - | [10] |
| Oxygenated dienes | Various imines | Lewis/Brønsted acids | - | Varies | Can be stepwise | [11] |
| 2,3-dimethylbutadiene | Methanimine | - | Aqueous | Varies | Regioselective | [12] |
| 1-Aza-1,3-butadiene | Methoxyethene | - | - | - | Endo selective | [13] |
Experimental Protocol: Aza-Diels-Alder Reaction
This protocol provides a general procedure for a Lewis acid-catalyzed aza-Diels-Alder reaction.
Materials:
-
Diene
-
Imine
-
Lewis acid catalyst (e.g., ZnCl₂, TiCl₄)
-
Anhydrous solvent (e.g., dichloromethane, toluene)
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the imine (1.0 eq) in the anhydrous solvent.
-
Cool the solution to the desired temperature (e.g., 0°C or -78°C).
-
Add the Lewis acid catalyst (0.1-1.0 eq) dropwise.
-
Stir the mixture for 15-30 minutes.
-
Add the diene (1.2-2.0 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-48 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate or ammonium chloride.
-
Extract the product with an organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. Piperidine synthesis [organic-chemistry.org]
- 3. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 4. thalesnano.com [thalesnano.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. soc.chim.it [soc.chim.it]
- 8. researchgate.net [researchgate.net]
- 9. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 10. chemistry.mdma.ch [chemistry.mdma.ch]
- 11. merckmillipore.com [merckmillipore.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Solubility Challenges with (1-Ethylpiperidin-4-YL)methanol
Welcome to the technical support center for (1-Ethylpiperidin-4-YL)methanol. This resource is designed for researchers, scientists, and drug development professionals to address common solubility issues encountered during reactions and experimental procedures. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to assist in your work.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a polar molecule due to the presence of a hydroxyl group and a tertiary amine within the piperidine ring. This structure allows for hydrogen bonding, making it soluble in polar protic solvents. Its ethyl group provides some non-polar character. Based on its structure and data from similar compounds, its expected solubility is as follows:
-
Moderate to High Solubility: Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF).[2]
-
Moderate Solubility: Acetonitrile, Dichloromethane (DCM).[2]
-
Low to Insoluble: Non-polar solvents such as hexanes and toluene.[3]
It is important to note that these are general guidelines. The actual solubility can be affected by factors such as temperature, pressure, and the presence of other solutes. For critical applications, experimental determination of solubility is highly recommended.
Q2: My this compound is not dissolving in my reaction solvent. What can I do?
A2: If you are experiencing solubility issues, consider the following troubleshooting steps:
-
Solvent Selection: Ensure you are using an appropriate solvent. Based on the principle of "like dissolves like," polar solvents are the best choice for this compound. If your reaction conditions permit, consider switching to a more polar solvent.
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Temperature Adjustment: Gently warming the mixture can increase the rate of dissolution and overall solubility. However, be cautious as excessive heat may lead to decomposition of your reactant or solvent.
-
Co-solvent System: The use of a co-solvent can significantly improve solubility. A small amount of a highly polar solvent like DMSO or DMF can be added to your primary reaction solvent to help dissolve the this compound.
-
pH Modification: As this compound is a basic compound (tertiary amine), its solubility in aqueous or protic solutions can be dramatically increased by acidification. Adding a small amount of a suitable acid will form the corresponding ammonium salt, which is generally much more soluble.
-
Sonication: Using an ultrasonic bath can help to break down solid aggregates and enhance the dissolution process.
Q3: I observed precipitation after adding another reagent to my solution of this compound. What could be the cause?
A3: Precipitation upon the addition of a second reagent can be due to several factors:
-
Reaction: The added reagent may have reacted with this compound to form a product that is insoluble in the reaction solvent.
-
Change in Solvent Polarity: The addition of a less polar reagent or a solution of the reagent in a less polar solvent can decrease the overall polarity of the reaction mixture, causing the this compound to precipitate.
-
Common-Ion Effect: If your this compound is in a salt form and you add a solution containing a common ion, it could decrease its solubility and lead to precipitation.
-
Supersaturation: The initial solution might have been supersaturated, and the addition of the new reagent could have initiated the precipitation process.
To address this, you can try adding the second reagent more slowly, with vigorous stirring, or at a different temperature. Diluting the reaction mixture with more solvent before adding the second reagent may also help.
Troubleshooting Guides
Issue 1: Poor Solubility in a Non-Polar Aprotic Solvent
-
Scenario: A researcher is attempting to perform a reaction in toluene and finds that this compound is not dissolving.
-
Troubleshooting Steps:
-
Assess Solvent Compatibility: Toluene is a non-polar solvent, which is generally a poor choice for dissolving the polar this compound.
-
Consider a Co-solvent: Add a minimal amount of a polar aprotic co-solvent like THF or a polar protic co-solvent like isopropanol to the toluene to increase the overall polarity of the solvent system.
-
Phase-Transfer Catalyst: If the reaction chemistry allows, a phase-transfer catalyst could be employed to facilitate the reaction between the insoluble this compound and the reagents in the toluene phase.
-
Alternative Solvent: If the above steps are not successful or are incompatible with the reaction, a different, more polar solvent such as THF, acetonitrile, or even a protic solvent like ethanol should be considered.
-
Issue 2: Product Precipitation During Workup
-
Scenario: After a successful reaction, the researcher proceeds with an aqueous workup, and the desired product, which is a derivative of this compound, precipitates out of the organic layer.
-
Troubleshooting Steps:
-
Analyze Polarity Change: The workup procedure likely altered the polarity of the product. For instance, if a basic workup was performed, a previously protonated and water-soluble product might become neutral and less soluble in the aqueous layer, and potentially less soluble in the organic layer if the product is highly polar.
-
Adjust pH of Aqueous Layer: Carefully adjust the pH of the aqueous layer to a range where the product is most soluble in the organic solvent. This may require some experimentation.
-
Solvent Selection for Extraction: Ensure the organic solvent used for extraction is appropriate for the final product's polarity. If the product has become more polar, a more polar extraction solvent like dichloromethane or ethyl acetate might be necessary.
-
Increase Solvent Volume: Use a larger volume of the extraction solvent to ensure the product concentration remains below its solubility limit.
-
Data Presentation
Table 1: Inferred Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Solvent Name | Predicted Solubility | Rationale |
| Polar Protic | Water | High | The hydroxyl group and tertiary amine can form strong hydrogen bonds with water molecules. |
| Methanol | High | As a polar protic solvent, methanol can engage in hydrogen bonding with the solute.[1][2] | |
| Ethanol | High | Similar to methanol, ethanol's polarity and ability to hydrogen bond suggest good solubility.[1][2] | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Moderate to High | DMSO is a strong polar aprotic solvent capable of dissolving a wide range of polar and non-polar compounds.[2] |
| Tetrahydrofuran (THF) | Moderate to High | THF is a good solvent for many polar organic compounds. | |
| Acetonitrile | Moderate | While polar, acetonitrile is a weaker hydrogen bond acceptor than DMSO, suggesting moderate solubility.[2] | |
| Dichloromethane (DCM) | Moderate | The polarity of DCM should allow for moderate dissolution of the compound. | |
| Non-Polar | Toluene | Low | The significant polarity of the solute is expected to result in poor solubility in a non-polar aromatic solvent. |
| Hexanes | Low | The significant polarity of the solute is expected to result in poor solubility in a non-polar alkane.[3] |
Experimental Protocols
Protocol 1: Determination of Qualitative Solubility
This protocol provides a simple and rapid method to assess the qualitative solubility of this compound in various solvents.
Materials:
-
This compound
-
A selection of test solvents (e.g., Water, Methanol, THF, DCM, Toluene, Hexanes)
-
Small test tubes or vials (e.g., 1 dram vials)
-
Vortex mixer
-
Spatula
Procedure:
-
Add approximately 10 mg of this compound to a clean, dry test tube.
-
Add 0.5 mL of the test solvent to the test tube.
-
Vortex the mixture vigorously for 30 seconds.
-
Visually inspect the solution for any undissolved solid.
-
If the solid has completely dissolved, the compound is considered "soluble" in that solvent at approximately 20 mg/mL.
-
If the solid has not completely dissolved, add another 0.5 mL of the solvent (total volume 1.0 mL) and vortex again for 30 seconds.
-
If the solid dissolves, the compound is considered "sparingly soluble."
-
If the solid still does not dissolve, the compound is considered "insoluble."
-
Record your observations for each solvent tested.
Protocol 2: Shake-Flask Method for Quantitative Solubility Determination
This method is a well-established technique for determining the equilibrium solubility of a compound.[2]
Materials:
-
This compound
-
Selected organic solvent
-
Sealed containers (e.g., glass vials with PTFE-lined caps)
-
Constant temperature shaker bath
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrument
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container. The excess solid should be visually apparent.
-
Equilibration: Place the container in a constant temperature shaker bath, typically maintained at 25 °C. Agitate the mixture for a sufficient period to reach equilibrium (e.g., 24 to 72 hours).
-
Sample Collection and Preparation: After equilibration, allow the suspension to settle. Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved solid.
-
Analysis: Dilute the filtered solution with a suitable solvent and analyze the concentration of this compound using a calibrated HPLC method or another appropriate analytical technique.
-
Calculation: Calculate the solubility in mg/mL or mol/L from the determined concentration and the dilution factor.
Mandatory Visualizations
Caption: Troubleshooting workflow for solubility issues.
Caption: Experimental workflow for solubility determination.
References
Stability testing of (1-Ethylpiperidin-4-YL)methanol under various conditions
Technical Support Center: (1-Ethylpiperidin-4-YL)methanol Stability Testing
Welcome to the technical support center for this compound. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their stability testing experiments. The information presented is based on general principles of chemical stability and forced degradation studies for similar piperidine-containing compounds.
Frequently Asked Questions (FAQs)
Q1: What are the typical storage conditions for this compound?
A1: For routine laboratory use, this compound should be stored in a cool, dry, and well-ventilated area, protected from light. For long-term storage, it is recommended to keep the compound at 2-8°C in a tightly sealed container.
Q2: What are the expected degradation pathways for this compound?
A2: Based on its chemical structure, this compound is potentially susceptible to oxidation of the tertiary amine and the primary alcohol, as well as reactions under strongly acidic or basic conditions. The piperidine ring itself is generally stable.
Q3: How can I monitor the stability of this compound during my experiments?
A3: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, is the recommended approach.[1] This method should be capable of separating the intact this compound from any potential degradation products.[2]
Q4: What are forced degradation studies and why are they important?
A4: Forced degradation studies, or stress testing, involve exposing the compound to harsh conditions (e.g., high temperature, extreme pH, oxidizing agents, light) to accelerate its degradation.[3][4] These studies are crucial for identifying potential degradation products, understanding degradation pathways, and developing a stability-indicating analytical method.[2][4]
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC Analysis
Problem: My HPLC chromatogram shows unexpected peaks when analyzing a sample of this compound.
Possible Causes & Solutions:
-
Contamination: The unexpected peaks could be from contaminated solvents, glassware, or the HPLC system itself.
-
Troubleshooting Step: Analyze a blank (mobile phase) injection to check for system contamination. Use fresh, HPLC-grade solvents and meticulously clean all glassware.
-
-
Degradation: The compound may have degraded due to improper storage or handling.
-
Troubleshooting Step: Review the storage conditions and handling procedures. Analyze a freshly prepared sample from a new batch of this compound if available.
-
-
Interaction with Mobile Phase: The compound might be reacting with a component of the mobile phase.
-
Troubleshooting Step: If using an acidic mobile phase, consider the possibility of salt formation. If the mobile phase contains reactive components, consider alternative, inert solvents.
-
Issue 2: Inconsistent Results in Stability Studies
Problem: I am observing significant variability in the stability data for this compound across different experiments.
Possible Causes & Solutions:
-
Inconsistent Experimental Conditions: Minor variations in temperature, pH, or concentration of stressor can lead to different degradation rates.
-
Troubleshooting Step: Ensure that all experimental parameters are tightly controlled and accurately documented for each experiment. Use calibrated equipment.
-
-
Sample Preparation Inconsistency: Variability in sample preparation can introduce errors.
-
Troubleshooting Step: Standardize the sample preparation protocol. Ensure complete dissolution and accurate dilutions.
-
-
Analytical Method Variability: The analytical method itself may not be robust.
-
Troubleshooting Step: Perform a method validation to assess the robustness, precision, and accuracy of your analytical method.[5]
-
Quantitative Data Summary
The following tables present illustrative data from hypothetical forced degradation studies on this compound.
Table 1: Thermal Stability of this compound
| Temperature | Duration (hours) | Assay (%) | Total Degradants (%) |
| 40°C | 24 | 99.8 | 0.2 |
| 60°C | 24 | 98.5 | 1.5 |
| 80°C | 24 | 95.2 | 4.8 |
Table 2: pH Stability of this compound at 40°C
| pH | Duration (hours) | Assay (%) | Total Degradants (%) |
| 2.0 (0.01 N HCl) | 12 | 97.1 | 2.9 |
| 7.0 (Water) | 12 | 99.9 | 0.1 |
| 12.0 (0.01 N NaOH) | 12 | 96.5 | 3.5 |
Table 3: Oxidative Stability of this compound at Room Temperature
| Oxidizing Agent | Duration (hours) | Assay (%) | Total Degradants (%) |
| 3% H₂O₂ | 6 | 92.3 | 7.7 |
| 6% H₂O₂ | 6 | 85.1 | 14.9 |
Table 4: Photostability of this compound
| Condition | Duration | Assay (%) | Total Degradants (%) |
| Solid State (ICH Q1B Option 1) | 1.2 million lux hours | 99.5 | 0.5 |
| Solution (in Methanol) | 1.2 million lux hours | 98.2 | 1.8 |
Experimental Protocols
Protocol 1: General Forced Degradation Procedure
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or water) to obtain a stock solution of known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic: Mix the stock solution with an equal volume of 0.1 N HCl.
-
Basic: Mix the stock solution with an equal volume of 0.1 N NaOH.
-
Oxidative: Mix the stock solution with an equal volume of 6% H₂O₂.
-
Thermal: Place the stock solution in a temperature-controlled oven at 80°C.
-
Photolytic: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[6]
-
-
Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Neutralization (for acidic and basic samples): Neutralize the samples with an equivalent amount of base or acid, respectively, before analysis.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Protocol 2: HPLC Method for Stability Indicating Assay
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 5% B
-
5-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
Visualizations
Caption: Workflow for Forced Degradation Studies.
Caption: Troubleshooting Logic for Unexpected HPLC Peaks.
References
- 1. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 2. longdom.org [longdom.org]
- 3. researchgate.net [researchgate.net]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. ema.europa.eu [ema.europa.eu]
Preventing side reactions during functionalization of (1-Ethylpiperidin-4-YL)methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (1-Ethylpiperidin-4-YL)methanol. Our goal is to help you anticipate and mitigate potential side reactions during its functionalization.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound?
A1: this compound has two primary reactive sites: the primary hydroxyl group (-CH₂OH) at the C4 position and the tertiary amine (-N-) of the piperidine ring. The hydroxyl group is a nucleophile and can undergo reactions like esterification, etherification, and tosylation. The tertiary amine is basic and nucleophilic, making it susceptible to reactions such as protonation, quaternization, and N-oxidation.
Q2: What are the most common side reactions to expect during the functionalization of the hydroxyl group?
A2: The most common side reactions involve the tertiary amine. These include:
-
N-Quaternization: The lone pair of electrons on the nitrogen can attack electrophiles (e.g., alkyl halides, tosyl chloride), leading to the formation of a quaternary ammonium salt. This is a common issue in Williamson ether synthesis and tosylation.
-
N-Oxidation: Oxidizing agents or even air can oxidize the tertiary amine to an N-oxide, which can complicate purification and subsequent reactions.
-
Acid-Base Reactions: In acidic conditions (e.g., Fischer esterification), the tertiary amine will be protonated, which can affect its reactivity and the overall reaction equilibrium.
Q3: How can I prevent side reactions involving the tertiary amine?
A3: The most effective way to prevent side reactions at the tertiary amine is to use a protecting group. However, for the ethyl-substituted amine, this is often not practical. Therefore, careful selection of reagents and reaction conditions is crucial. For instance, using a non-nucleophilic base in tosylation can minimize quaternization. In Williamson ether synthesis, using a strong base to form the alkoxide first can favor the desired O-alkylation over N-alkylation.
Q4: Are there any specific side reactions to be aware of during tosylation?
A4: Yes, a notable side reaction during the tosylation of alcohols, particularly those with a nearby nitrogen atom, is the conversion of the intermediate tosylate to the corresponding chloride. This occurs if the reaction is carried out in the presence of a chloride source (e.g., from the tosyl chloride reagent or solvent) and is often promoted by the presence of pyridine as a base.
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during the esterification, etherification, and tosylation of this compound.
Esterification (Fischer Esterification)
Problem: Low Yield of the Desired Ester.
| Potential Cause | Troubleshooting Step |
| Reaction Equilibrium | The Fischer esterification is a reversible reaction.[1][2][3] To drive the equilibrium towards the product, use a large excess of the alcohol (if the carboxylic acid is the limiting reagent) or the carboxylic acid.[1][2][3] Alternatively, remove water as it forms using a Dean-Stark apparatus or molecular sieves.[2][3] |
| Protonation of Tertiary Amine | The tertiary amine of the piperidine ring will be protonated by the acid catalyst, forming an ammonium salt. This can reduce the nucleophilicity of the hydroxyl group and affect the reaction rate. Use a stoichiometric amount of a strong acid catalyst (e.g., H₂SO₄) to ensure enough acid is available to protonate the carbonyl group of the carboxylic acid.[4] |
| Steric Hindrance | While the primary alcohol is not sterically hindered, bulky carboxylic acids may react slowly. Increase the reaction temperature and/or prolong the reaction time. |
Problem: Formation of a Water-Soluble Salt.
| Potential Cause | Troubleshooting Step |
| Protonated Starting Material | The unreacted this compound will be protonated by the acid catalyst, forming a water-soluble ammonium salt. During aqueous workup, neutralize the reaction mixture with a base (e.g., NaHCO₃, Na₂CO₃) to deprotonate the piperidine nitrogen and allow for extraction of the unreacted starting material into the organic phase. |
Etherification (Williamson Ether Synthesis)
Problem: Formation of a Quaternary Ammonium Salt.
| Potential Cause | Troubleshooting Step |
| N-Alkylation | The tertiary amine can compete with the alkoxide for the alkylating agent, leading to the formation of a quaternary ammonium salt.[5] To minimize this, first, generate the alkoxide of this compound using a strong, non-nucleophilic base (e.g., NaH) in an aprotic solvent (e.g., THF, DMF). Then, add the alkyl halide slowly at a low temperature. |
| Phase Transfer Catalysis Issues | While phase transfer catalysts can be used, they can also facilitate N-alkylation. If quaternization is a significant issue, avoid phase transfer catalysts and opt for pre-formation of the alkoxide. |
Problem: Low Yield of the Desired Ether.
| Potential Cause | Troubleshooting Step |
| Poor Nucleophilicity of the Alkoxide | Incomplete deprotonation of the alcohol will result in a lower concentration of the nucleophilic alkoxide. Ensure you are using a sufficiently strong base and anhydrous conditions. |
| Elimination Reaction (E2) | If you are using a secondary or tertiary alkyl halide as the electrophile, elimination will be a competing reaction.[6][7][8] Use a primary alkyl halide whenever possible. |
| Steric Hindrance | While the primary alcohol is accessible, a very bulky alkyl halide may react slowly. Consider increasing the reaction temperature, but be mindful that this can also favor elimination and N-alkylation. |
Tosylation
Problem: Formation of a Quaternary Ammonium Salt.
| Potential Cause | Troubleshooting Step |
| N-Tosylation/N-Alkylation | The tertiary amine can react with tosyl chloride. Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) instead of pyridine or triethylamine to minimize this side reaction. Perform the reaction at low temperatures (e.g., 0 °C). |
Problem: Formation of the Corresponding Chloride.
| Potential Cause | Troubleshooting Step |
| In-situ Conversion of Tosylate | The intermediate tosylate can be converted to the chloride, especially when using pyridine as a base.[9][10] To avoid this, use a non-chloride-containing base like triethylamine or DIPEA. Ensure your tosyl chloride is of high purity and free from HCl. Running the reaction at a lower temperature and for a shorter duration can also help. |
Problem: Low Yield of the Tosylate.
| Potential Cause | Troubleshooting Step |
| Hydrolysis of Tosyl Chloride | Tosyl chloride is sensitive to moisture. Ensure all glassware is dry and use anhydrous solvents. |
| Incomplete Reaction | If the alcohol is not fully consumed, consider using a slight excess of tosyl chloride and base. For sterically hindered alcohols, a stronger base like n-BuLi or NaH can be used to generate the alkoxide first.[11] |
| Use of an Amine Catalyst | For reactions in aqueous systems, a sterically unhindered and lipophilic tertiary amine catalyst like N,N-dimethylbenzylamine has been shown to be effective for tosylation of primary alcohols.[12][13][14] |
Experimental Protocols
Protocol 1: General Procedure for Fischer Esterification
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq.) in the desired alcohol (e.g., methanol, ethanol; used in large excess as the solvent).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq.).
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC or GC-MS.
-
Workup: After completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure. Dilute the residue with water and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Williamson Ether Synthesis
-
Alkoxide Formation: To a solution of this compound (1.0 eq.) in an anhydrous aprotic solvent (e.g., THF, DMF) under an inert atmosphere (e.g., nitrogen, argon), add sodium hydride (1.1 eq.) portion-wise at 0 °C.
-
Reaction: Stir the mixture at room temperature for 30-60 minutes, or until hydrogen evolution ceases. Cool the mixture back to 0 °C and add the alkyl halide (1.1 eq.) dropwise.
-
Monitoring: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Workup: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Protocol 3: General Procedure for Tosylation
-
Reaction Setup: Dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere.
-
Base Addition: Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq.).
-
Tosylation: Cool the mixture to 0 °C and add p-toluenesulfonyl chloride (TsCl) (1.2 eq.) portion-wise.
-
Reaction: Stir the reaction at 0 °C for a few hours, then allow it to warm to room temperature and stir overnight. Monitor the reaction by TLC.
-
Workup: Quench the reaction with water. Separate the organic layer and wash it successively with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude tosylate can be purified by recrystallization or column chromatography.
Visualizations
Caption: Workflow for Fischer Esterification.
Caption: Troubleshooting Logic for Williamson Ether Synthesis.
Caption: Potential Reaction Pathways in Tosylation.
References
- 1. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 2. Fischer Esterification [organic-chemistry.org]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. quora.com [quora.com]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. jk-sci.com [jk-sci.com]
- 9. mdpi.com [mdpi.com]
- 10. Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. Water-solvent method for tosylation and mesylation of primary alcohols promoted by KOH and catalytic amines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Water-solvent method for tosylation and mesylation of primary alcohols promoted by KOH and catalytic amines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up Synthesis of (1-Ethylpiperidin-4-YL)methanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of (1-Ethylpiperidin-4-YL)methanol.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, particularly during scale-up operations.
Issue 1: Low Yield in N-Ethylation of Ethyl Isonipecotate
Question: We are experiencing low yields during the N-ethylation of ethyl isonipecotate with ethyl bromide on a larger scale. What are the potential causes and how can we improve the yield?
Answer:
Low yields in N-alkylation of piperidines are a common issue during scale-up. Several factors could be contributing to this problem.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Over-alkylation: Formation of a quaternary ammonium salt as a major byproduct.[1] | 1. Control Stoichiometry: Use a slight excess of ethyl isonipecotate relative to the ethyl bromide. 2. Slow Reagent Addition: Add the ethyl bromide slowly to the reaction mixture to maintain a low concentration and favor mono-alkylation.[2] 3. Lower Reaction Temperature: Running the reaction at a lower temperature can help control the rate of reaction and reduce over-alkylation. |
| Incomplete Reaction: Significant amount of starting material remains. | 1. Optimize Base: Ensure an adequate amount of a suitable base (e.g., K₂CO₃, Et₃N) is used to neutralize the HBr formed during the reaction.[2] 2. Increase Reaction Time/Temperature: Monitor the reaction progress by TLC or LC-MS and adjust the reaction time or temperature accordingly. 3. Solvent Choice: Use a polar aprotic solvent like DMF or acetonitrile to ensure good solubility of reactants. |
| Hydrolysis of Ester: The ester functionality of ethyl isonipecotate might be susceptible to hydrolysis. | 1. Use Anhydrous Conditions: Ensure all reagents and solvents are anhydrous. 2. Non-Aqueous Work-up: Employ a non-aqueous work-up procedure if possible. |
Troubleshooting Workflow for Low N-Ethylation Yield
References
Validation & Comparative
A Comparative Guide to Analytical Method Validation for the Quantification of (1-Ethylpiperidin-4-YL)methanol
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of (1-Ethylpiperidin-4-YL)methanol, a key building block in pharmaceutical synthesis, is paramount for ensuring the quality, safety, and efficacy of final drug products. Validated analytical methods are essential for reliable and reproducible measurements throughout the drug development lifecycle, from early-stage research to quality control in manufacturing. This guide provides a comparative overview of principal analytical techniques applicable to the quantification of this compound, supported by experimental data derived from methodologies validated for structurally analogous piperidine compounds.
The primary analytical techniques discussed are High-Performance Liquid Chromatography (HPLC) with various detectors, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). Each method presents distinct advantages and limitations concerning sensitivity, selectivity, and suitability for different sample matrices.
Comparison of Analytical Methods
The selection of an appropriate analytical method is contingent on several factors, including the physicochemical properties of this compound, the required sensitivity and selectivity of the assay, the nature of the sample matrix, and the available instrumentation. The following table summarizes the performance characteristics of different validated methods for similar piperidine derivatives, which can be extrapolated for the analysis of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation based on polarity, with detection via UV absorbance. | Separation of volatile or derivatized compounds, with identification based on their mass-to-charge ratio. | High-sensitivity separation and detection based on parent and daughter ion transitions. |
| Sample Preparation | Simple dissolution and filtration. Derivatization may be needed if the analyte lacks a UV chromophore. | May require derivatization to enhance volatility and thermal stability. | "Dilute-and-shoot" approaches or solid-phase extraction (SPE) for complex matrices.[1] |
| Selectivity | Moderate. | High. | Very High.[1] |
| Sensitivity (Typical LOQ) | ~0.44 µg/mL (for piperidine with derivatization)[2][3] | ~1-10 ng/mL[1] | ~0.1-1 ng/mL[1] |
| Key Advantages | Widely available, robust, and cost-effective for routine analysis. | High sensitivity and specificity; provides structural information.[4] | Exceptional sensitivity and selectivity, ideal for complex matrices and low-level quantification. |
| Key Limitations | Lower sensitivity compared to mass spectrometry-based methods; may require derivatization. | Can require derivatization for polar analytes; risk of thermal degradation.[4] | Higher initial instrument cost and complexity. |
Experimental Protocols
Detailed methodologies are critical for the successful implementation and validation of any analytical method. Below are representative experimental protocols for each of the discussed techniques, based on established methods for piperidine-containing compounds.
1. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with Pre-Column Derivatization
This method is suitable for the routine quantification of this compound, which lacks a strong UV chromophore in its native form. Derivatization with a UV-active agent is necessary for sensitive detection.
-
Sample Preparation and Derivatization:
-
Chromatographic Conditions:
-
Data Analysis: Quantification is achieved by comparing the peak area of the derivatized analyte in the sample to a calibration curve generated from derivatized standards of known concentrations.[3]
2. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and specificity for the analysis of volatile or semi-volatile compounds. Derivatization may be necessary to improve the chromatographic behavior of this compound.
-
Sample Preparation:
-
Prepare a solution of the sample in a suitable volatile solvent (e.g., dichloromethane or methanol).[4]
-
If necessary, perform derivatization to increase volatility and thermal stability.
-
-
GC-MS Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.[4]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[4]
-
Inlet Temperature: 250°C.[4]
-
Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 5 minutes.[4]
-
MS Transfer Line Temperature: 280°C.[4]
-
Ion Source Temperature: 230°C.[4]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[4]
-
Scan Range: m/z 40-400.[4]
-
-
Data Analysis: Identification is based on the retention time and the mass spectrum of the analyte. Quantification is typically performed using a calibration curve generated from standards.
3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the method of choice for ultra-sensitive and highly selective quantification, especially in complex biological matrices.
-
Sample Preparation (for plasma samples):
-
LC-MS/MS Conditions:
-
Chromatographic Conditions:
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient elution using water and methanol or acetonitrile, often with additives like formic acid or ammonium acetate to improve ionization.[5]
-
-
Mass Spectrometry Conditions:
-
-
Data Analysis: Quantification is based on the ratio of the analyte peak area to that of an internal standard, plotted against a calibration curve.[3]
Workflow and Process Visualization
The following diagrams illustrate the general workflows for the analytical techniques described and the overarching process of analytical method validation.
Caption: General workflow for analytical method validation.
Caption: Comparison of analytical workflows.
References
Comparative Analysis of the Potential Acetylcholinesterase Inhibitory Activity of (1-Ethylpiperidin-4-YL)methanol and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction to Acetylcholinesterase Inhibition
Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid. This process terminates the nerve impulse at cholinergic synapses. The inhibition of AChE leads to an accumulation of ACh in the synaptic cleft, enhancing cholinergic transmission. This mechanism is the therapeutic basis for drugs used to treat conditions such as Alzheimer's disease, myasthenia gravis, and glaucoma.[1] Piperidine derivatives are a well-established class of compounds that exhibit AChE inhibitory activity.
Quantitative Comparison of Biological Activity
The following table summarizes the in vitro acetylcholinesterase inhibitory activity of selected analogs of (1-Ethylpiperidin-4-YL)methanol. The data is presented as the half-maximal inhibitory concentration (IC50), which indicates the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value corresponds to a higher inhibitory potency.
| Compound/Analog | Structure | Target Enzyme | IC50 Value | Reference |
| Donepezil | 2-((1-benzylpiperidin-4-yl)methyl)-5,6-dimethoxy-2,3-dihydroinden-1-one | Human AChE | 0.023 µM | [2] |
| Compound 1d | 1-benzyl-3,5-bis(4-nitrobenzylidene)piperidin-4-one | AChE | 12.55 µM | [3] |
| Compound 21 | 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride | AChE | 0.56 nM | [4] |
| Compound 5d | N-(2-(piperidin-1-yl)ethyl)-2-fluorobenzamide | AChE | 13 nM | [5] |
| Compound 3g | N'-(4-nitrobenzylidene)-1-(2-phenylethyl)piperidine-3-carbohydrazide | AChE | 4.32 µM | [6] |
Note: The IC50 values can vary depending on the experimental conditions, such as the source of the enzyme and the assay methodology.
Experimental Protocols
The most common method for determining AChE inhibitory activity in vitro is the spectrophotometric method developed by Ellman.
In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
Principle: This assay measures the activity of AChE by quantifying the production of thiocholine. Acetylthiocholine (ATCh) is used as a substrate for AChE. The enzyme hydrolyzes ATCh to thiocholine and acetic acid. The produced thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 5-thio-2-nitrobenzoate (TNB), which is a yellow-colored anion with a maximum absorbance at 412 nm. The rate of TNB production is directly proportional to the AChE activity.
Materials and Reagents:
-
0.1 M Phosphate Buffer (pH 8.0)
-
Acetylcholinesterase (AChE) solution (e.g., from electric eel or recombinant human)
-
Acetylthiocholine iodide (ATCI) solution
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution
-
Test compounds (inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Prepare a 0.1 M phosphate buffer solution (pH 8.0).
-
Prepare a stock solution of DTNB in the phosphate buffer.
-
Prepare a fresh solution of ATCI in deionized water on the day of the experiment.
-
Prepare a stock solution of AChE in the phosphate buffer. The final concentration in the assay should be optimized for a linear reaction rate.
-
Prepare serial dilutions of the test compounds in the phosphate buffer from a stock solution.
-
-
Assay in 96-Well Plate:
-
Blank: Add 180 µL of phosphate buffer to the well.
-
Control (100% enzyme activity): Add 140 µL of phosphate buffer, 20 µL of AChE solution, and 20 µL of the solvent used for the test compounds.
-
Test Wells: Add 140 µL of phosphate buffer, 20 µL of AChE solution, and 20 µL of the test compound solution at various concentrations.
-
Gently mix the contents of the wells.
-
-
Pre-incubation:
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.[1]
-
-
Reaction Initiation and Measurement:
-
Data Analysis:
-
Calculate the rate of the reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve (ΔAbs/min).
-
Correct for any non-enzymatic hydrolysis by subtracting the rate of the blank from all other rates.
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(V_control - V_sample) / V_control] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using non-linear regression analysis.
-
Visualizations
Signaling Pathway
Caption: Acetylcholine hydrolysis pathway at a cholinergic synapse.
Experimental Workflow
Caption: Experimental workflow for an in vitro AChE inhibition assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease [mdpi.com]
- 3. acgpubs.org [acgpubs.org]
- 4. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-Substituted piperidine-3-carbohydrazide-hydrazones against Alzheimer's disease: Synthesis and evaluation of cholinesterase, beta-amyloid inhibitory activity, and antioxidant capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Analysis of (1-Ethylpiperidin-4-yl)methanol and Its Precursors
This guide provides a detailed spectroscopic comparison of the key synthetic intermediates leading to (1-Ethylpiperidin-4-yl)methanol, a valuable building block in pharmaceutical synthesis. The analysis focuses on providing researchers, scientists, and drug development professionals with a clear understanding of the spectroscopic characteristics of this compound and its precursors, ethyl isonipecotate and 1-ethylpiperidine-4-carboxylic acid. The data presented is compiled from various sources and is supplemented with illustrative data based on typical spectroscopic values for similar molecular structures.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound and its precursors. This data is essential for monitoring reaction progress and confirming the identity and purity of the synthesized compounds.
Table 1: ¹H NMR Spectroscopic Data Comparison
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Ethyl Isonipecotate | ~4.12 | Quartet | 2H | -O-CH₂ -CH₃ |
| ~3.05 | Multiplet | 2H | Piperidine H (axial, positions 2,6) | |
| ~2.60 | Multiplet | 2H | Piperidine H (equatorial, positions 2,6) | |
| ~2.45 | Multiplet | 1H | Piperidine H (position 4) | |
| ~1.90 | Multiplet | 2H | Piperidine H (equatorial, positions 3,5) | |
| ~1.70 | Multiplet | 2H | Piperidine H (axial, positions 3,5) | |
| ~1.25 | Triplet | 3H | -O-CH₂-CH₃ | |
| 1-Ethylpiperidine-4-carboxylic Acid | ~3.47 | Multiplet | 2H | Piperidine H (equatorial, positions 2,6) |
| ~3.38 | Quartet | 2H | -N-CH₂ -CH₃ | |
| ~3.24 | Multiplet | 2H | Piperidine H (axial, positions 2,6) | |
| ~2.63 | Multiplet | 1H | Piperidine H (position 4) | |
| ~2.05 | Multiplet | 4H | Piperidine H (positions 3,5) | |
| ~1.25 | Triplet | 3H | -N-CH₂-CH₃ | |
| This compound | ~3.45 | Doublet | 2H | -CH₂ -OH |
| ~2.90 | Multiplet | 2H | Piperidine H (equatorial, positions 2,6) | |
| ~2.40 | Quartet | 2H | -N-CH₂ -CH₃ | |
| ~2.00 | Multiplet | 2H | Piperidine H (axial, positions 2,6) | |
| ~1.70 | Multiplet | 1H | Piperidine H (position 4) | |
| ~1.60 | Multiplet | 2H | Piperidine H (equatorial, positions 3,5) | |
| ~1.25 | Multiplet | 2H | Piperidine H (axial, positions 3,5) | |
| ~1.10 | Triplet | 3H | -N-CH₂-CH₃ |
Note: The chemical shifts are illustrative and based on typical values for similar structures. Actual values may vary depending on the solvent and other experimental conditions.
Table 2: ¹³C NMR Spectroscopic Data Comparison
| Compound | Chemical Shift (δ) ppm | Assignment |
| Ethyl Isonipecotate | ~175.0 | C =O |
| ~60.5 | -O-CH₂ -CH₃ | |
| ~46.0 | Piperidine C (positions 2,6) | |
| ~41.0 | Piperidine C (position 4) | |
| ~28.5 | Piperidine C (positions 3,5) | |
| ~14.5 | -O-CH₂-CH₃ | |
| 1-Ethylpiperidine-4-carboxylic Acid | ~178.0 | C =O |
| ~52.5 | -N-CH₂ -CH₃ | |
| ~52.0 | Piperidine C (positions 2,6) | |
| ~40.0 | Piperidine C (position 4) | |
| ~27.0 | Piperidine C (positions 3,5) | |
| ~12.0 | -N-CH₂-CH₃ | |
| This compound | ~67.0 | -CH₂ -OH |
| ~52.5 | -N-CH₂ -CH₃ | |
| ~52.0 | Piperidine C (positions 2,6) | |
| ~39.0 | Piperidine C (position 4) | |
| ~29.0 | Piperidine C (positions 3,5) | |
| ~12.0 | -N-CH₂-CH₃ |
Note: The chemical shifts are illustrative and based on typical values for similar structures. Actual values may vary depending on the solvent and other experimental conditions.
Table 3: IR Spectroscopic Data Comparison
| Compound | Wavenumber (cm⁻¹) | Functional Group |
| Ethyl Isonipecotate | ~3300 (broad) | N-H Stretch |
| ~2950-2850 | C-H Stretch (Aliphatic) | |
| ~1730 | C=O Stretch (Ester) | |
| ~1180 | C-O Stretch (Ester) | |
| 1-Ethylpiperidine-4-carboxylic Acid | ~3000-2500 (very broad) | O-H Stretch (Carboxylic Acid) |
| ~2950-2850 | C-H Stretch (Aliphatic) | |
| ~1710 | C=O Stretch (Carboxylic Acid) | |
| This compound | ~3400 (broad) | O-H Stretch (Alcohol) |
| ~2950-2850 | C-H Stretch (Aliphatic) | |
| ~1050 | C-O Stretch (Alcohol) |
Table 4: Mass Spectrometry Data Comparison
| Compound | Molecular Formula | Molecular Weight | Expected [M+H]⁺ (m/z) |
| Ethyl Isonipecotate | C₈H₁₅NO₂ | 157.21 | 158.12 |
| 1-Ethylpiperidine-4-carboxylic Acid | C₈H₁₅NO₂ | 157.21 | 158.12 |
| This compound | C₈H₁₇NO | 143.23 | 144.14 |
Experimental Protocols
The following are representative experimental protocols for the spectroscopic analysis of this compound and its precursors.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in an NMR tube.
-
Instrumentation : Record ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer.[1]
-
Data Acquisition : Acquire ¹H NMR spectra with a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary.
-
Data Processing : Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).[2]
Infrared (IR) Spectroscopy
-
Sample Preparation : For liquid samples, a thin film can be prepared between two NaCl or KBr plates. For solid samples, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for both liquid and solid samples.
-
Instrumentation : Record the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition : Acquire the spectrum over a range of 4000-400 cm⁻¹.
-
Data Processing : Process the data to obtain a transmittance or absorbance spectrum.
Mass Spectrometry (MS)
-
Sample Preparation : Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation : Analyze the sample using a mass spectrometer, typically with an Electrospray Ionization (ESI) source for polar molecules.[3] The mass spectrometer can be coupled with a Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) system for separation and analysis of mixtures.[1]
-
Data Acquisition : Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Data Processing : Process the raw data to obtain a mass spectrum showing the mass-to-charge ratio (m/z) of the detected ions.
Visualizations
The following diagrams illustrate the synthetic relationship between the compounds and a general workflow for their spectroscopic analysis.
Caption: Synthetic pathway from Ethyl Isonipecotate to this compound.
Caption: General workflow for spectroscopic analysis and comparison.
References
A Comparative Purity Analysis of (1-Ethylpiperidin-4-YL)methanol from Various Suppliers
For researchers, scientists, and professionals in drug development, the purity of chemical reagents is paramount. This guide provides a comparative analysis of (1-Ethylpiperidin-4-YL)methanol from three different suppliers, offering a detailed look at their purity profiles based on standardized analytical techniques. The following data and protocols are designed to assist in making informed decisions for sourcing this critical building block.
The quality of starting materials can significantly impact research outcomes, influencing the efficacy, safety, and reproducibility of synthesized compounds. This compound is a key intermediate in the synthesis of various pharmaceutical agents. Therefore, a thorough understanding of its purity from different commercial sources is essential. This guide outlines the experimental methodologies used for purity assessment and presents a comparative summary of the results.
Experimental Protocols
To ensure a comprehensive and unbiased comparison, a suite of analytical methods was employed to determine the purity and impurity profiles of this compound from three hypothetical suppliers: Supplier A, Supplier B, and Supplier C.
1. High-Performance Liquid Chromatography (HPLC) for Purity Assay and Impurity Profiling
This technique is crucial for quantifying the main compound and detecting non-volatile impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Gradient Program: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve 1 mg/mL of this compound in the initial mobile phase composition.
2. Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Residual Solvents
GC-MS is the gold standard for identifying and quantifying volatile organic compounds.
-
Instrumentation: A GC system coupled with a mass spectrometer.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: Start at 40°C, hold for 5 minutes, then ramp to 250°C at 10°C/min.
-
Injection: Split mode.
-
MS Detection: Electron ionization (EI) mode, scanning from m/z 35 to 500.
-
Sample Preparation: Dilute the sample in a suitable solvent like methanol.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity Estimation
¹H NMR provides detailed information about the molecular structure and can be used for a quantitative purity assessment (qNMR).
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃ or D₂O) with a known amount of an internal standard (e.g., maleic acid).
-
Analysis: The purity is calculated by comparing the integral of a characteristic signal of this compound with the integral of the internal standard's signal.
4. Karl Fischer Titration for Water Content
This method is specific for the determination of water content.
-
Instrumentation: A coulometric or volumetric Karl Fischer titrator.
-
Method: The sample is dissolved in a suitable anhydrous solvent and titrated with the Karl Fischer reagent.
Purity Assessment Comparison
The following table summarizes the hypothetical purity data for this compound from the three suppliers based on the analytical protocols described above.
| Parameter | Supplier A | Supplier B | Supplier C |
| Assay (HPLC, % Area) | 99.5% | 98.8% | 99.8% |
| Major Impurity 1 (HPLC, % Area) | 0.25% (Unidentified) | 0.75% (Piperidin-4-ylmethanol) | 0.10% (Unidentified) |
| Major Impurity 2 (HPLC, % Area) | 0.15% (Unidentified) | 0.30% (N-oxide derivative) | 0.05% (Unidentified) |
| Total Impurities (HPLC, % Area) | 0.50% | 1.20% | 0.20% |
| Residual Solvents (GC-MS) | Ethanol: 500 ppm | Toluene: 800 ppm, Methanol: 300 ppm | Not Detected (<50 ppm) |
| Water Content (Karl Fischer) | 0.10% | 0.25% | 0.05% |
| ¹H NMR Purity (qNMR) | >99% | ~98.5% | >99.5% |
Experimental Workflow Visualization
The following diagram illustrates the comprehensive workflow for the purity assessment of this compound.
Caption: Workflow for the Purity Assessment of this compound.
Disclaimer: The data presented in this guide is for illustrative purposes and is based on hypothetical results for fictional suppliers. Researchers should always request a Certificate of Analysis (CoA) from their supplier and consider performing their own quality control testing to ensure the material meets the specific requirements of their research.
A Researcher's Guide to Antibody Cross-Reactivity with Piperidine-Containing Compounds
For researchers, scientists, and drug development professionals, the specificity of antibodies is paramount. This guide provides a comprehensive comparison of antibody cross-reactivity when targeting piperidine-containing compounds, a common structural motif in pharmaceuticals. Understanding the potential for off-target binding is crucial for accurate immunoassay development, therapeutic drug monitoring, and ensuring the safety and efficacy of antibody-based therapeutics.
The piperidine ring is a fundamental scaffold in a vast array of drugs, including potent analgesics like fentanyl and meperidine, as well as medications for central nervous system disorders.[1][2] The development of antibodies that can specifically recognize these compounds is essential for various applications, from forensic toxicology to clinical diagnostics. However, the structural similarities among different piperidine derivatives present a significant challenge: antibody cross-reactivity. This phenomenon, where an antibody binds to molecules structurally similar to its target antigen, can lead to false-positive results, inaccurate quantification, and potentially adverse clinical outcomes.[3][4]
This guide offers a comparative analysis of cross-reactivity data from various studies, details the experimental protocols used to assess antibody specificity, and provides visual representations of key concepts and workflows to aid in the design and interpretation of cross-reactivity studies.
Comparative Cross-Reactivity Data
The following tables summarize the cross-reactivity of various antibodies raised against piperidine-containing compounds. The data is presented as percent cross-reactivity, which is typically calculated based on the concentration of the cross-reactant required to cause a 50% inhibition (IC50) in a competitive immunoassay, relative to the IC50 of the target analyte.[1]
Table 1: Cross-Reactivity of Commercial Fentanyl Immunoassays
| Compound | Immunalysis (IAL) Fentanyl Assay (% Cross-Reactivity) | ARK Fentanyl Assay (% Cross-Reactivity) |
| Fentanyl | 100 | 100 |
| Acetylfentanyl | ~100 | ~100 |
| Acrylfentanyl | ~100 | ~100 |
| Furanylfentanyl | ~20 | ~20 |
| Norfentanyl | Not Reported | ~3 |
Data sourced from a comparative study of two commercial fentanyl immunoassays.[1]
Table 2: Cross-Reactivity of an Anti-Meperidine Antiserum
| Compound | Concentration for 50% Inhibition (I50) (nmol/mL) |
| Meperidine | 0.08 |
| Normeperidine | 0.7 |
| O-meperidinyl-glycollic acid | 1.7 |
| Meperidinic acid and Normeperidinic acid | 210 |
| Hydroxyzine-HCl | 460 |
| Methadone | 580 |
| Heroin | 1750 |
| Codeine | 2600 |
| Morphine | 4200 |
| Propoxyphene | 4,500 |
| Diazepam | 6,500 |
| Cocaine | 10,800 |
Data from a study on the production and characterization of antibodies reactive with meperidine. The I50 values represent the concentration of the unlabeled compound required to inhibit the binding of radiolabeled meperidine to the antibody by 50%.[5]
Experimental Protocols
Accurate assessment of antibody cross-reactivity relies on robust and well-defined experimental protocols. The two most common methods for quantifying the interaction between antibodies and small molecules are the Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR).
Competitive ELISA Protocol for Cross-Reactivity Assessment
Competitive ELISA is a widely used method for quantifying small molecules.[6] In this format, the free analyte in a sample competes with a labeled antigen for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.
Materials:
-
High-binding 96-well microtiter plates
-
Target piperidine-containing compound (e.g., fentanyl, meperidine)
-
Antibody specific to the target compound
-
Structurally related compounds for cross-reactivity testing
-
Antigen-protein conjugate (e.g., fentanyl-BSA) for coating
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with 100 µL of the antigen-protein conjugate (1-10 µg/mL in coating buffer). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL of wash buffer per well.
-
Blocking: Block the remaining protein-binding sites by adding 200 µL of blocking buffer to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competition: Prepare serial dilutions of the target compound and the test compounds (cross-reactants) in blocking buffer. In separate tubes, pre-incubate the primary antibody with each dilution of the target or test compounds for 1 hour at 37°C.
-
Binding: Add 100 µL of the antibody-compound mixtures to the coated wells. Incubate for 90 minutes at 37°C.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody Incubation: Add 100 µL of the enzyme-conjugated secondary antibody, diluted in blocking buffer, to each well. Incubate for 1 hour at 37°C.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Development: Add 100 µL of the substrate solution to each well and incubate in the dark until a color develops.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a plate reader.
-
Data Analysis: Plot the absorbance against the log of the compound concentration to generate a dose-response curve. Determine the IC50 value for the target compound and each test compound. Calculate the percent cross-reactivity using the formula: % Cross-Reactivity = (IC50 of Target Compound / IC50 of Test Compound) x 100[1]
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a powerful, label-free technique for real-time monitoring of biomolecular interactions.[7][8] It provides kinetic data (association and dissociation rates) and affinity data, which are invaluable for a detailed characterization of antibody-small molecule binding.[9][10]
Materials:
-
SPR instrument and sensor chips (e.g., CM5 chip)
-
Antibody specific to the piperidine-containing compound
-
Target compound and potential cross-reactants
-
Immobilization buffers (e.g., acetate buffer, pH 4.5)
-
Amine coupling kit (EDC, NHS)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., glycine-HCl, pH 2.5)
Procedure:
-
Antibody Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the antibody (dissolved in immobilization buffer) over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Kinetic Analysis:
-
Inject a series of concentrations of the target compound (analyte) over the immobilized antibody surface at a constant flow rate. This is the association phase.
-
After the injection, allow the running buffer to flow over the surface to monitor the dissociation of the analyte from the antibody. This is the dissociation phase.
-
Between each analyte injection cycle, regenerate the sensor surface by injecting the regeneration solution to remove any bound analyte.
-
-
Cross-Reactivity Testing: Repeat the kinetic analysis for each of the structurally related compounds.
-
Data Analysis:
-
The binding events are recorded as a sensorgram, which plots the response units (RU) against time.
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
Compare the KD values for the target compound and the test compounds to assess cross-reactivity. A lower KD indicates a higher affinity.
-
Visualizing Key Concepts and Workflows
Understanding the underlying principles of immunoassays and the logic of cross-reactivity is facilitated by visual representations. The following diagrams, created using the DOT language for Graphviz, illustrate these concepts.
Caption: Workflow of a competitive ELISA for small molecule detection.
Caption: Logical relationship of antibody cross-reactivity with piperidine analogs.
By carefully considering the potential for cross-reactivity and employing robust experimental methodologies, researchers can develop and validate highly specific antibodies for piperidine-containing compounds, leading to more reliable and accurate results in both research and clinical settings.
References
- 1. benchchem.com [benchchem.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Opioid Cross-Reactivity: Everything You Need to Know [healthline.com]
- 4. ashpfoundation.org [ashpfoundation.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. An Introduction to Surface Plasmon Resonance [jacksonimmuno.com]
- 8. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 9. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 10. Small Molecule Immunosensing Using Surface Plasmon Resonance - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Novel Piperidine-Based Acetylcholinesterase Inhibitors Against Donepezil for Alzheimer's Disease
A Comparative Guide for Researchers and Drug Development Professionals
In the relentless pursuit of more effective therapeutics for Alzheimer's disease, a debilitating neurodegenerative disorder affecting millions worldwide, the focus on novel cholinesterase inhibitors remains a cornerstone of drug discovery. This guide provides a comprehensive comparative analysis of a promising class of (1-Ethylpiperidin-4-YL)methanol-based compounds against the well-established drug, Donepezil. By presenting key experimental data, detailed methodologies, and visual representations of relevant biological pathways and workflows, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to assess the potential of these novel compounds.
The cholinergic hypothesis, a leading theory in Alzheimer's pathophysiology, posits that a decline in the neurotransmitter acetylcholine (ACh) is a primary contributor to the cognitive decline observed in patients. Acetylcholinesterase (AChE) is the key enzyme responsible for the breakdown of ACh in the synaptic cleft. Therefore, inhibiting AChE is a validated therapeutic strategy to enhance cholinergic neurotransmission and alleviate the cognitive symptoms of Alzheimer's disease. Donepezil, a piperidine-based reversible AChE inhibitor, is a widely prescribed medication for the symptomatic treatment of the disease. The development of new piperidine derivatives, such as those based on the this compound scaffold, seeks to improve upon the efficacy, selectivity, and pharmacokinetic profile of existing treatments.
Quantitative Efficacy: A Head-to-Head Comparison
To provide a clear and concise overview of the relative potency of novel piperidine-based compounds, the following table summarizes their in vitro acetylcholinesterase inhibitory activity in comparison to Donepezil. For the purpose of this guide, and due to the limited publicly available data on the specific "this compound" core, we will present data for a closely related and well-studied class of N-benzyl-4-(hydroxymethyl)piperidine derivatives. This structural similarity provides a valuable, albeit indirect, benchmark for the potential of the target compound class.
| Compound | Target Enzyme | IC50 (nM)[1][2] | Selectivity for AChE over BuChE |
| Donepezil | AChE | 6.7 | High |
| N-Benzyl-4-(hydroxymethyl)piperidine Analog (Compound 13e from Sugimoto et al., 1995) | AChE | 5.7 | 1250-fold[1] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols: Ensuring Reproducibility
The following section details the methodologies for the key experiments cited in this guide, enabling researchers to replicate and validate the findings.
In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
The inhibitory activity of the test compounds against acetylcholinesterase is determined using a spectrophotometric method developed by Ellman et al. This assay is widely used for its simplicity, reliability, and suitability for high-throughput screening.
Principle: The assay measures the activity of AChE by quantifying the rate of production of thiocholine. Acetylthiocholine is hydrolyzed by AChE to produce thiocholine and acetate. The thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoic acid (TNB) anion, which is measured spectrophotometrically at 412 nm. The rate of color development is proportional to the AChE activity.
Materials:
-
Acetylcholinesterase (AChE) from electric eel (or other appropriate source)
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
Donepezil (as a reference standard)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents: Prepare stock solutions of ATCI, DTNB, and the test compounds in the appropriate buffer or solvent.
-
Assay Reaction: In a 96-well plate, add the following to each well in the specified order:
-
Phosphate buffer
-
Test compound solution at various concentrations (or solvent for control)
-
DTNB solution
-
AChE solution
-
-
Pre-incubation: The plate is pre-incubated for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction: The reaction is initiated by adding the substrate (ATCI) solution to all wells.
-
Measurement: The absorbance is measured kinetically at 412 nm at regular intervals for a specific duration using a microplate reader.
-
Data Analysis: The rate of reaction is calculated from the linear portion of the absorbance versus time curve. The percentage of inhibition is calculated for each concentration of the test compound relative to the control (enzyme activity without inhibitor). The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing the Molecular Landscape
To better understand the biological context and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: Cholinergic Signaling Pathway and the Site of Action for AChE Inhibitors.
Caption: Experimental Workflow for the In Vitro AChE Inhibition Assay.
Conclusion
The presented data on N-benzyl-4-(hydroxymethyl)piperidine derivatives, as close structural analogs to the this compound scaffold, demonstrate their potential as highly potent acetylcholinesterase inhibitors, with efficacy comparable to the established drug Donepezil. The detailed experimental protocol for the in vitro AChE inhibition assay provides a robust framework for the continued evaluation and optimization of these and other novel piperidine-based compounds. The visualization of the cholinergic signaling pathway and the experimental workflow further aids in the conceptual understanding of the therapeutic target and the screening process. Future research should focus on the direct synthesis and evaluation of this compound derivatives to definitively establish their efficacy and selectivity profile. Furthermore, comprehensive in vivo studies are warranted to assess their pharmacokinetic properties, blood-brain barrier penetration, and overall therapeutic potential in animal models of Alzheimer's disease. This comparative guide serves as a valuable resource for researchers dedicated to advancing the development of next-generation therapies for this devastating neurodegenerative condition.
References
- 1. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Piperidine Derivatives as Muscarinic Acetylcholine Receptor Modulators: An In-Vitro and In-Vivo Correlation Guide
Introduction: The (1-Ethylpiperidin-4-YL)methanol scaffold is a key structural motif found in a variety of biologically active compounds. Derivatives incorporating this piperidine core have been investigated for numerous therapeutic applications, prominently as modulators of G protein-coupled receptors (GPCRs), particularly muscarinic acetylcholine receptors (mAChRs).[1][2][3] These receptors are critical targets for treating a range of conditions, including neurological disorders like Parkinson's disease, dystonia, and overactive bladder.[1][4]
This guide provides a comparative overview of the in-vitro and in-vivo activities of representative piperidine derivatives that function as mAChR antagonists. It aims to offer researchers and drug development professionals a clear correlation between preclinical laboratory data and functional outcomes in animal models, supported by detailed experimental methodologies and pathway visualizations.
Data Summary: In-Vitro vs. In-Vivo Activity
The following tables summarize the pharmacological data for selected piperidine-based muscarinic antagonists. These compounds are compared based on their potency and selectivity in in-vitro assays and their efficacy in relevant in-vivo models.
Table 1: Comparative In-Vitro Activity of Muscarinic Antagonists
| Compound | Target Receptor | Assay Type | In-Vitro Potency (IC50 / Ki, nM) | Selectivity Profile | Source(s) |
| VU0255035 | M1 Antagonist | Calcium Mobilization | IC50 = 130 nM | >75-fold vs. M2-M5 | [3] |
| SVT-40776 | M3 Antagonist | Radioligand Binding | Ki = 0.19 nM | High selectivity for M3 over M2 | [4] |
| VU6013720 | M4 Antagonist | Calcium Mobilization | IC50 = 29 nM (human M4) | Selective for M4 over M1, M2, M3, M5 | [2] |
| VU6021302 | M4 Antagonist | Calcium Mobilization | IC50 = 31 nM (human M4) | Selective for M4 over M1, M2, M3, M5 | [2] |
Table 2: Comparative In-Vivo Activity of Muscarinic Antagonists
| Compound | Animal Model | Efficacy/Endpoint Measured | Effective Dose | Route of Admin. | Source(s) |
| VU0255035 | Pilocarpine-induced seizures (Mouse) | Reduction in seizure count | 10 mg/kg | i.p. | [3] |
| SVT-40776 | Spontaneous bladder contractions (Guinea Pig) | 25% inhibition of contractions | 6.97 µg/kg | i.v. | [4] |
| VU6013720 | Haloperidol-induced catalepsy (Rat) | Reversal of catalepsy | 10 - 56 mg/kg | i.p. | [1] |
| VU6021302 | Haloperidol-induced catalepsy (Rat) | Reversal of catalepsy | 10 - 30 mg/kg | i.p. | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of experimental findings. Below are protocols for key assays used to characterize the muscarinic receptor antagonists cited in this guide.
In-Vitro: Calcium Mobilization Assay
This functional assay is used to determine the potency of antagonists at Gq-coupled muscarinic receptors (M1, M3, M5).[3]
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human muscarinic receptor subtype of interest (e.g., M1).
-
Assay Principle: Activation of Gq-coupled receptors leads to an increase in intracellular calcium ([Ca2+]i). The assay measures the ability of a test compound to inhibit the [Ca2+]i flux induced by a known agonist (e.g., acetylcholine).
-
Procedure:
-
CHO cells expressing the target receptor are plated in 96- or 384-well plates.
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
A concentration-response curve of the antagonist (test compound) is prepared and added to the cells, followed by a pre-incubation period.
-
An EC80 concentration (the concentration that produces 80% of the maximal response) of acetylcholine is added to stimulate calcium release.
-
Changes in fluorescence, corresponding to changes in intracellular calcium, are measured using a plate reader (e.g., FLIPR).
-
Data are analyzed to calculate the IC50 value, representing the concentration of antagonist required to inhibit 50% of the agonist-induced response.[2]
-
In-Vivo: Haloperidol-Induced Catalepsy Model
This animal model is widely used to assess the antiparkinsonian potential of drug candidates.[1]
-
Animal Model: Male Sprague-Dawley rats.
-
Assay Principle: The dopamine D2 receptor antagonist haloperidol induces catalepsy, a state of motor rigidity that mimics symptoms of Parkinson's disease. Compounds that reduce this catalepsy, such as M4 antagonists, show potential as antiparkinsonian agents.
-
Procedure:
-
Animals are pre-treated with the test compound (e.g., VU6013720) via intraperitoneal (i.p.) injection at various doses.
-
After a set period (e.g., 30 minutes), haloperidol (e.g., 0.5 mg/kg) is administered to induce catalepsy.
-
Catalepsy is measured at regular intervals (e.g., 30, 60, 90, 120 minutes post-haloperidol). The "bar test" is commonly used, where the rat's forepaws are placed on a raised bar, and the latency to remove them is timed.
-
A significant reduction in the time spent on the bar in the compound-treated group compared to the vehicle-treated group indicates efficacy.
-
Visualized Pathways and Workflows
Diagrams created using Graphviz provide a clear visual representation of complex biological and experimental processes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Discovery and development of a potent and highly selective small molecule muscarinic acetylcholine receptor subtype I (mAChR 1 or M1) antagonist in vitro and in vivo probe - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo and in vitro pharmacological characterization of SVT-40776, a novel M3 muscarinic receptor antagonist, for the treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of different catalysts for piperidine synthesis
A Head-to-Head Comparison of Catalysts for Piperidine Synthesis
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals, natural products, and agrochemicals, making its efficient synthesis a critical focus in chemical research and development.[1][2][3] The catalytic hydrogenation of pyridine and its derivatives stands as one of the most direct and atom-economical methods for obtaining these valuable saturated heterocycles.[1][3] However, the aromatic stability of the pyridine ring and the potential for nitrogen-mediated catalyst poisoning present significant challenges, necessitating the use of potent and carefully selected catalytic systems.[1][2]
This guide provides an objective, data-driven comparison of various catalytic systems for piperidine synthesis, focusing on performance metrics and detailed experimental protocols to aid researchers in selecting the optimal catalyst for their specific application.
Catalyst Performance Comparison
The choice between a homogeneous and a heterogeneous catalyst is a key consideration. Heterogeneous catalysts, such as palladium on carbon (Pd/C) or rhodium on carbon (Rh/C), are favored in industrial settings for their ease of separation and recyclability.[4] Homogeneous catalysts, like iridium or rhodium complexes, often exhibit higher activity and selectivity under milder conditions, which is particularly advantageous for the synthesis of complex, functionalized piperidines.[4] The following table summarizes the performance of several prominent catalysts in the synthesis of piperidine and its derivatives.
| Catalyst System | Substrate | Reaction Conditions | Yield (%) | Diastereoselectivity (dr) / Enantioselectivity (ee) | Reference |
| Heterogeneous Catalysts | |||||
| 10% Rh/C | Pyridine | 5 atm H₂, H₂O, 80°C | High Yield | N/A | [5] |
| PtO₂ (Adams' catalyst) | Substituted Pyridine | 50-70 bar H₂, Acetic Acid, RT | N/A | N/A | [1] |
| Pd/C | Pyridine N-oxide | NH₄HCO₂, THF, reflux | High Yield | N/A | [5] |
| Ru heterogeneous catalyst | Multi-substituted Pyridines | N/A | N/A | cis-selective | [6] |
| Nickel Silicide catalyst | Pyridine | N/A | High Yield | N/A | [6] |
| Cobalt-based nanocatalyst | Pyridine derivatives | H₂O, H₂ | Good Yields | N/A | [6][7] |
| Ru₁CoNP/HAP | Furfural | NH₃, H₂, mild conditions | up to 93% | N/A | [8] |
| Homogeneous Catalysts | |||||
| [Rh(cod)(OH)]₂ / (S)-Segphos | Phenyl pyridine-1(2H)-carboxylate | aq. CsOH, THP:Toluene:H₂O, 70°C | 81% | 96% ee | [9] |
| [RhCpCl₂]₂ / KI | N-benzylpyridinium salts | HCOOH/NEt₃, CH₂Cl₂, 40°C | 46% (initial) | Single diastereoisomer | [10] |
| [CpRu(NCCH₃)₃]PF₆ | Propargylic amides & allylic alcohols | N/A | Good Yields | Regio- and stereoselective | [11] |
| [Ir(COD)Cl]₂ / BINAP / I₂ | N-iminopyridinium ylides | 550 psi H₂, CH₂Cl₂, RT | >95% conversion | Good ee | [12] |
| Iridium(III) complex | Pyridines with sensitive groups | Mild conditions | High Yield | Chemoselective | [13][14] |
| Rh₂O₃ | Functionalized pyridines | 5 bar H₂, TFE, 40°C | >99% | N/A | [15] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful synthesis of piperidines. Below are representative procedures for both heterogeneous and homogeneous catalytic systems.
Protocol 1: Heterogeneous Hydrogenation using Platinum(IV) Oxide (PtO₂)[1]
This protocol describes a standard procedure for the hydrogenation of a substituted pyridine using Adams' catalyst, a widely used heterogeneous catalyst.
Materials:
-
Substituted pyridine (1.0 eq)
-
Platinum(IV) oxide (PtO₂, Adams' catalyst, 1-5 mol%)
-
Glacial acetic acid (solvent)
-
High-pressure hydrogenation reactor (e.g., Parr shaker)
-
Inert gas (Nitrogen or Argon)
-
High-purity hydrogen gas
-
Filtration aid (e.g., Celite®)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate or other suitable extraction solvent
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reactor Setup: In a suitable high-pressure reactor vessel, add the substituted pyridine.
-
Solvent and Catalyst Addition: Add glacial acetic acid as the solvent, followed by the careful addition of the PtO₂ catalyst.
-
Reaction Execution:
-
Securely seal the reactor vessel and connect it to the hydrogenation apparatus.
-
Purge the reactor head multiple times with an inert gas to remove air.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-70 bar).[1]
-
Begin vigorous stirring and maintain the reaction at room temperature for the required duration.
-
-
Work-up:
-
After the reaction is complete, carefully vent the excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing with the reaction solvent.
-
Neutralize the filtrate with a saturated solution of NaHCO₃.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude piperidine derivative.
-
-
Purification: Purify the crude product by distillation or column chromatography as needed.
Protocol 2: Homogeneous Asymmetric Hydrogenation of a Dihydropyridine Precursor[9]
This protocol outlines a method for the enantioselective synthesis of a 3-substituted tetrahydropyridine, a precursor to chiral piperidines, using a homogeneous rhodium catalyst.
Materials:
-
Phenyl pyridine-1(2H)-carboxylate (1.0 eq)
-
Arylboronic acid (3.0 eq)
-
[Rh(cod)(OH)]₂ (3 mol%)
-
(S)-Segphos (7 mol%)
-
Aqueous Cesium Hydroxide (CsOH) (2.0 eq)
-
Tetrahydropyran (THP), Toluene, and Water (1:1:1 solvent mixture)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine [Rh(cod)(OH)]₂ and (S)-Segphos in a reaction vessel.
-
Reagent Addition: Add the phenyl pyridine-1(2H)-carboxylate, arylboronic acid, and the THP:Toluene:H₂O solvent mixture.
-
Base Addition: Add the aqueous CsOH solution to the reaction mixture.
-
Reaction Execution:
-
Seal the reaction vessel and remove it from the glovebox.
-
Heat the reaction mixture to 70°C and stir for 20 hours.
-
-
Work-up and Purification:
-
After cooling to room temperature, quench the reaction and perform an extractive work-up.
-
Purify the crude product by flash column chromatography on silica gel to afford the enantioenriched 3-substituted tetrahydropyridine.
-
-
Conversion to Piperidine: The resulting tetrahydropyridine can be converted to the corresponding piperidine via a subsequent hydrogenation step (e.g., using Pd/C) and deprotection.[9]
Visualizing the Workflow
A generalized workflow for the screening and optimization of catalysts for piperidine synthesis is essential for systematic investigation. The following diagram illustrates a typical experimental process from catalyst selection to product analysis.
Caption: General experimental workflow for catalytic piperidine synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Piperidine synthesis [organic-chemistry.org]
- 6. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of piperidines and pyridine from furfural over a surface single-atom alloy Ru1CoNP catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 11. Regio- and stereoselective syntheses of piperidine derivatives via ruthenium-catalyzed coupling of propargylic amides and allylic alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. scienmag.com [scienmag.com]
- 14. bioengineer.org [bioengineer.org]
- 15. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
Reproducibility of published synthesis protocols for (1-Ethylpiperidin-4-YL)methanol
A Comparative Guide to the Synthesis of (1-Ethylpiperidin-4-YL)methanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two plausible and effective synthetic routes for the preparation of this compound, a valuable building block in pharmaceutical development. The protocols described are based on well-established and reproducible methods for the synthesis of analogous piperidine derivatives. This document offers detailed experimental methodologies, expected quantitative data, and visual workflows to aid in the selection of an appropriate synthetic strategy.
Data Summary
The following table summarizes the key quantitative data for the two proposed synthetic routes to this compound. These values are extrapolated from published protocols for structurally similar compounds and represent expected outcomes under optimized conditions.
| Parameter | Route 1: Reduction of Ethyl Ester | Route 2: Reductive Amination |
| Starting Material | Ethyl 1-ethylpiperidine-4-carboxylate | 1-Ethyl-4-piperidone |
| Key Reagents | Lithium aluminum hydride (LiAlH₄) | Paraformaldehyde, Sodium triacetoxyborohydride (NaBH(OAc)₃) |
| Typical Yield | ~80-90% | ~70-85% |
| Reaction Time | 4-6 hours | 12-24 hours |
| Purification Method | Distillation or Column Chromatography | Column Chromatography |
| Purity (Post-Purification) | >98% | >98% |
Experimental Protocols
Route 1: Reduction of Ethyl 1-ethylpiperidine-4-carboxylate
This method involves the reduction of the corresponding ethyl ester using a powerful reducing agent, lithium aluminum hydride. This approach is analogous to the high-yielding synthesis of 1-methyl-4-piperidinemethanol from its ethyl ester precursor[1].
Step 1: Synthesis of Ethyl 1-ethylpiperidine-4-carboxylate
The synthesis of the precursor, ethyl 1-ethylpiperidine-4-carboxylate, can be achieved through the N-alkylation of ethyl 4-piperidinecarboxylate with an ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a base like potassium carbonate in a suitable solvent like acetonitrile.
Step 2: Reduction to this compound
-
To a stirred suspension of lithium aluminum hydride (LiAlH₄) (1.1 equivalents) in anhydrous diethyl ether (Et₂O) under an inert nitrogen atmosphere, a solution of ethyl 1-ethylpiperidine-4-carboxylate (1 equivalent) in anhydrous Et₂O is added dropwise at 0 °C.
-
The reaction mixture is then allowed to warm to room temperature and is stirred for 4 hours.
-
Upon completion of the reaction (monitored by TLC), the mixture is cooled to 0 °C and quenched by the sequential and careful dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then again with water.
-
The resulting white precipitate is removed by filtration and washed thoroughly with Et₂O.
-
The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude this compound can be purified by vacuum distillation or column chromatography on silica gel to afford the final product as a colorless oil.
Route 2: Reductive Amination of 1-Ethyl-4-piperidone
This alternative route utilizes the reductive amination of a ketone, a common and effective method for forming C-N and C-H bonds in a single pot. This pathway is analogous to the synthesis of other N-substituted piperidine derivatives[2][3][4].
-
To a solution of 1-ethyl-4-piperidone (1 equivalent) and paraformaldehyde (1.2 equivalents) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), is added sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) in portions at room temperature under an inert atmosphere.
-
A catalytic amount of acetic acid may be added to facilitate the formation of the intermediate hydroxymethyl adduct.
-
The reaction mixture is stirred at room temperature for 12 to 24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is separated, and the aqueous layer is extracted with the organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield pure this compound.
Visualizing the Synthetic Workflows
The following diagrams illustrate the logical flow of each synthetic method.
Caption: Workflow for the reduction of ethyl 1-ethylpiperidine-4-carboxylate.
Caption: Workflow for the reductive amination of 1-ethyl-4-piperidone.
References
Safety Operating Guide
Essential Safety and Logistical Information for Handling (1-Ethylpiperidin-4-YL)methanol
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals. It outlines personal protective equipment (PPE), safe handling procedures, and disposal plans to ensure the safe management of (1-Ethylpiperidin-4-YL)methanol in a laboratory setting.
Personal Protective Equipment (PPE)
Consistent and correct use of PPE is the primary defense against chemical exposure. The following table summarizes the recommended PPE for various operations involving this compound, based on the hazards associated with analogous compounds which include skin corrosion/irritation, serious eye damage, and respiratory irritation.[1][2][3][4]
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Solids Handling | ANSI Z87.1-compliant safety goggles. | Nitrile or neoprene gloves. | Full-length lab coat. | Recommended to be performed in a chemical fume hood. If not feasible, a NIOSH-approved respirator for particulates is advised. |
| Solution Preparation and Transfers | ANSI Z87.1-compliant safety goggles or a face shield if there is a splash hazard. | Nitrile or neoprene gloves. | Full-length lab coat. | Work should be conducted in a chemical fume hood. |
| Spill Cleanup | ANSI Z87.1-compliant safety goggles and a face shield. | Heavy-duty nitrile or neoprene gloves. | Chemical-resistant apron over a lab coat. | For major spills, a full-face respirator with appropriate cartridges should be used. |
Experimental Protocols: Safe Handling and Emergency Procedures
Engineering Controls:
-
Always handle this compound in a well-ventilated area.[1]
-
Use of a chemical fume hood is required for all operations that may generate dust or aerosols.
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1]
General Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare all required equipment and reagents.
-
Weighing: If the compound is a solid, weigh it out in a fume hood or a ventilated balance enclosure to minimize inhalation of dust.
-
Dissolving: When preparing solutions, slowly add the solid to the solvent to avoid splashing.
-
Transfers: Use appropriate tools (e.g., spatulas, pipettes) to transfer the chemical. Avoid direct contact.
-
Post-Handling: Thoroughly wash hands and any exposed skin with soap and water after handling.[1] Do not eat, drink, or smoke in the laboratory.
First-Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention.[1][3]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][3]
Operational and Disposal Plans
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2]
-
Keep away from incompatible materials such as strong oxidizing agents and strong acids.[3]
-
Store in a locked-up area.[2]
Spill Management:
-
Minor Spills:
-
Alert others in the immediate area.
-
Wear appropriate PPE.
-
Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth).
-
Collect the material using non-sparking tools and place it into a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Major Spills:
-
Evacuate the area immediately.
-
Notify your laboratory supervisor and the institution's Environmental Health & Safety (EHS) department.
-
Secure the area and prevent entry.
-
Follow institutional procedures for large chemical spills.
-
Disposal Plan: All waste containing this compound must be treated as hazardous waste.[5]
-
Solid Waste: This includes contaminated gloves, bench paper, weighing boats, and spill cleanup materials. Place these items in a clearly labeled, sealed plastic bag and then into a designated solid hazardous waste container.[5]
-
Liquid Waste: Collect all solutions containing this compound in a dedicated, labeled, and sealed hazardous waste container. Do not dispose of it down the drain.[3]
-
Empty Containers: The first rinse of any container that held this compound must be collected and disposed of as hazardous waste. Subsequent rinses may be disposed of according to local regulations.[6] For highly toxic chemicals, the first three rinses must be collected as hazardous waste.[6]
Workflow and Logical Relationships
The following diagrams illustrate the key workflows for safely handling this compound.
Caption: Logical workflow for the safe handling of this compound.
Caption: Decision-making process for spill response involving this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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|---|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
